molecular formula C35H52O6 B15145384 Camaric acid

Camaric acid

Cat. No.: B15145384
M. Wt: 568.8 g/mol
InChI Key: RSKOPEQHBSFOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Camaric acid has been reported in Lantana with data available.

Properties

Molecular Formula

C35H52O6

Molecular Weight

568.8 g/mol

IUPAC Name

20-hydroxy-8,8,14,15,19,19-hexamethyl-10-(2-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid

InChI

InChI=1S/C35H52O6/c1-9-21(2)27(36)41-26-19-29(3,4)18-23-22-10-11-25-32(8,31(22,7)14-16-34(23,26)28(37)38)13-12-24-30(5,6)35(39)17-15-33(24,25)20-40-35/h9-10,23-26,39H,11-20H2,1-8H3,(H,37,38)

InChI Key

RSKOPEQHBSFOLQ-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C)C(=O)O)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Bioactive Properties of Camaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camaric acid and its related compound, Camarinic acid, are pentacyclic triterpenoids isolated from the plant Lantana camara. Emerging research has highlighted their potential as bioactive agents, demonstrating notable nematicidal and antimicrobial properties. This technical guide provides a comprehensive overview of the current scientific knowledge on the bioactive properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and elucidated mechanisms of action to support further research and drug development endeavors.

Introduction

Lantana camara, a plant species belonging to the Verbenaceae family, is a rich source of diverse secondary metabolites, including a variety of pentacyclic triterpenoids. Among these, this compound and Camarinic acid have been identified as compounds of interest due to their biological activities. This guide synthesizes the available data on their bio-potency, offering a foundational resource for the scientific community.

Nematicidal Activity

Both this compound and Camarinic acid have demonstrated significant efficacy against the root-knot nematode Meloidogyne incognita, a major agricultural pest.

Quantitative Data: Nematicidal Efficacy
CompoundTarget OrganismConcentrationMortality RateReference
This compoundMeloidogyne incognita1%95%[1]
Camarinic AcidMeloidogyne incognita1%100%[1]
Experimental Protocol: Nematicidal Activity Assay

The nematicidal activity of this compound and Camarinic acid was evaluated using an in vitro mortality assay against the second-stage juveniles (J2) of Meloidogyne incognita.

Methodology:

  • Nematode Culture: Meloidogyne incognita is cultured on a suitable host plant, such as tomato (Solanum lycopersicum), to obtain a sufficient supply of egg masses.

  • Juvenile Hatching: Egg masses are collected from infected roots and incubated in water to allow the hatching of second-stage juveniles (J2).

  • Exposure Assay:

    • A suspension of freshly hatched J2s is prepared in sterile water.

    • Aliquots of the nematode suspension are transferred to multi-well plates or small petri dishes.

    • The test compounds (this compound and Camarinic acid), dissolved in an appropriate solvent (e.g., ethanol or DMSO) and diluted to the final test concentration (e.g., 1%), are added to the wells. A solvent control is included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified period (e.g., 24, 48, or 72 hours).

  • Mortality Assessment: After the incubation period, the number of dead juveniles is counted under a microscope. Nematodes are considered dead if they are immobile and do not respond to physical stimuli (e.g., probing with a fine needle).

  • Data Analysis: The percentage of mortality is calculated for each treatment and corrected for any mortality observed in the control group using Abbott's formula.

G cluster_0 Nematicidal Activity Assay Workflow Nematode Culture Nematode Culture Juvenile Hatching Juvenile Hatching Nematode Culture->Juvenile Hatching Obtain Egg Masses Exposure Assay Exposure Assay Juvenile Hatching->Exposure Assay Collect J2s Incubation Incubation Exposure Assay->Incubation Treat with Compounds Mortality Assessment Mortality Assessment Incubation->Mortality Assessment Observe Nematodes Data Analysis Data Analysis Mortality Assessment->Data Analysis Calculate Mortality %

Workflow for the Nematicidal Activity Assay.

Antimicrobial Activity

While direct studies on the antimicrobial properties of Camaric and Camarinic acids are limited, research on related triterpenoids from Lantana camara suggests potential activity against pathogenic bacteria. A novel triterpene, 22β-acetoxylantic acid, which is structurally related to Camarinic acid, has shown activity against Staphylococcus aureus and Salmonella typhi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Methodology:

  • Bacterial Culture: The target bacteria (e.g., Staphylococcus aureus, Salmonella typhi) are grown in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

G cluster_1 MIC Assay Workflow Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Serial Dilution Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Other Potential Bioactive Properties

While specific data for Camaric and Camarinic acids are currently unavailable, other pentacyclic triterpenoids isolated from Lantana camara, such as Lantadene A and Oleanolic acid, have been investigated for a broader range of bioactivities. These studies provide a rationale for exploring similar properties in Camaric and Camarinic acids.

Anti-inflammatory Activity

Pentacyclic triterpenoids are known to possess anti-inflammatory properties. The potential mechanism often involves the modulation of key inflammatory signaling pathways.

G Inflammatory Stimulus Inflammatory Stimulus NF-κB Pathway NF-κB Pathway Inflammatory Stimulus->NF-κB Pathway Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Induces This compound (putative) This compound (putative) This compound (putative)->NF-κB Pathway Inhibits

Putative Anti-inflammatory Mechanism of this compound.
Antioxidant Activity

The antioxidant potential of natural compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Anticancer Activity

The cytotoxic effects of compounds against cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Conclusion and Future Directions

This compound and Camarinic acid, pentacyclic triterpenoids from Lantana camara, have demonstrated promising nematicidal and potential antimicrobial activities. However, the current body of research is limited. To fully elucidate their therapeutic potential, further in-depth studies are required to:

  • Generate comprehensive quantitative data on their antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.

  • Elucidate the precise mechanisms of action and identify the molecular targets and signaling pathways involved in their bioactivities.

  • Conduct in vivo studies to validate the in vitro findings and assess their safety and efficacy in preclinical models.

This technical guide serves as a call to action for the scientific community to further investigate these intriguing natural products for the development of novel therapeutic agents.

References

A Technical Guide to Carminic Acid: Discovery, Origin, and Scientific Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of carminic acid, a naturally occurring anthraquinone C-glycoside. Historically prized as a vibrant red colorant, its unique chemical structure and biological origins continue to be of significant scientific interest. This document details the discovery and natural origin of carminic acid, its biosynthesis through the polyketide pathway, and its first chemical synthesis. In-depth experimental protocols for its extraction from natural sources, purification, and quantitative analysis are provided. Furthermore, this guide explores the current understanding of its biological activities and mechanism of action, including recent findings on its potential for epigenetic modulation. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams in the DOT language.

Introduction

Carminic acid (7-β-D-glucopyranosyl-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid) is a potent red pigment derived from scale insects, most notably the cochineal (Dactylopius coccus)[1]. Utilized for centuries as a dye for textiles and later as a food and cosmetics colorant (E120), its complex structure has intrigued chemists and biologists alike[2]. The first laboratory synthesis of carminic acid was achieved in 1991[1]. This guide serves as a technical resource for researchers, providing detailed methodologies and data pertinent to the study and potential applications of carminic acid.

Discovery and Origin

The use of cochineal-derived dyes dates back to as early as 700 CE by native Peruvians for textile dyeing[1]. The vibrant and stable red colorant, later identified as carminic acid, became a valuable commodity following the Spanish conquest of the Aztec Empire in the 16th century[2].

The natural source of carminic acid is the female cochineal insect, a sessile parasite that feeds on cacti of the Opuntia genus[3]. The insect produces carminic acid as a defense mechanism against predators[1]. The concentration of carminic acid can be as high as 17–24% of the dried insects' weight[3].

Chemical and Physical Properties

Carminic acid is a C-glycoside of a hydroxylated anthraquinone[4]. Its chemical structure consists of an anthraquinone core linked to a glucose unit[1].

PropertyValueReference
Molecular Formula C₂₂H₂₀O₁₃[4]
Molar Mass 492.4 g/mol [4]
Appearance Dark purplish-brown mass or bright red/dark red powder.[4]
Solubility Soluble in water, ethanol.
UV-Vis Absorption Maxima In 0.02 N HCl: 490-500 nmIn water: 500 nmIn 0.0001 N NaOH: 540 nmIn aqueous ammonia: ~518 nmIn dilute HCl: ~494 nm[4]
pKa Values pKa1 = 2.81pKa2 = 5.43pKa3 = 8.10

Biosynthesis of Carminic Acid

The biosynthesis of carminic acid proceeds via a type II polyketide pathway[1]. The pathway can be conceptualized in three main stages: initiation, elongation, and functionalization.

  • Initiation: Acetyl-CoA is loaded onto an acyl carrier protein (ACP) by an acetyltransferase (AT). This serves as the primer for polyketide chain synthesis[1].

  • Elongation: The acetyl-ACP undergoes seven successive decarboxylative condensations with malonyl-ACP, a process catalyzed by a ketoacyl synthase/chain length factor (KS/CLF) heterodimer. This results in the formation of an octaketide chain[1].

  • Cyclization and Aromatization: The octaketide is then cyclized and aromatized by a cyclase (CYC) to form flavokermesic acid anthrone (FKA), the first cyclic intermediate[1].

  • Functionalization: FKA undergoes two hydroxylation steps catalyzed by P450 monooxygenases to yield flavokermesic acid and then kermesic acid. The final step is a C-glycosylation of kermesic acid, catalyzed by a UDP-glucose dependent glucosyltransferase, to produce carminic acid[1].

Carminic_Acid_Biosynthesis cluster_initiation Initiation cluster_elongation Elongation & Cyclization cluster_functionalization Functionalization Acetyl_CoA Acetyl-CoA Acetyl_ACP Acetyl-ACP Acetyl_CoA->Acetyl_ACP AT Malonyl_CoA Malonyl-CoA Octaketide_Chain Octaketide Chain Malonyl_CoA->Octaketide_Chain 6x Malonyl-ACP KS/CLF Acetyl_ACP->Octaketide_Chain FKA Flavokermesic Acid Anthrone (FKA) Octaketide_Chain->FKA CYC Flavokermesic_Acid Flavokermesic Acid FKA->Flavokermesic_Acid P450 Monooxygenase Kermesic_Acid Kermesic Acid Flavokermesic_Acid->Kermesic_Acid P450 Monooxygenase Carminic_Acid Carminic Acid Kermesic_Acid->Carminic_Acid UDP-Glucose Glucosyltransferase

Biosynthetic pathway of carminic acid.

Chemical Synthesis

The first total synthesis of carminic acid was reported in 1991. The synthetic strategy involves the construction of the anthraquinone core followed by a selective C-glycosylation.

  • Formation of the Anthraquinone Core: The synthesis begins with the Diels-Alder reaction of 2-chloronaphthazarin with a 3-alkoxycarbonyl-2,4-bis(trimethylsiloxy)penta-1,3-diene to form an alkyl 6-deoxykermesate[5].

  • Methylation and Reductive Methylation: The hydroxyl groups of the 6-deoxykermesate are methylated, followed by reductive methylation to yield the corresponding pentamethoxy derivative[5].

  • Selective C-Glycosylation: The pentamethoxy intermediate undergoes a selective C-glycosylation at the 7-position with a protected glucose donor, such as 2,3,4,6-tetra-O-benzyl-1-trifluoroacetyl-α-D-glucopyranose[5].

  • Oxidation and Deprotection: The glycosylated intermediate is then oxidized, followed by deprotection of the benzyl and methyl groups and hydrolysis to yield carminic acid[5].

Experimental Protocols

Extraction of Carminic Acid from Cochineal

Several methods have been developed for the extraction of carminic acid from dried cochineal insects. The choice of method depends on the desired purity and yield.

Method 1: Boiling Water Extraction

This is a simple and cost-effective method.

  • Grinding: Grind dried cochineal insects into a fine powder.

  • Extraction: Add the powdered cochineal to a flask with deionized water (e.g., 1:25 w/v). Bring to a boil and maintain for 15-30 minutes with continuous stirring.

  • Filtration: Filter the hot solution through a fine mesh or filter paper to remove insect debris.

  • Concentration: The filtrate containing carminic acid can be used directly or concentrated under reduced pressure.

Method 2: Alkaline Extraction

This method generally provides higher yields.

  • Grinding: Grind dried cochineal insects into a fine powder.

  • Extraction: Suspend the powdered cochineal in a dilute alkaline solution (e.g., 0.05 M NaOH or a sodium carbonate solution at pH 9)[3]. Heat to 95-100°C for 15-30 minutes with vigorous stirring[3].

  • Filtration: Filter the hot solution to remove solid residues[3].

  • Acidification: The pH of the filtrate can be adjusted to precipitate carminic acid or for further purification.

Extraction MethodYield of Carminic AcidReference
Boiling Water~12.1% (non-defatted)
MIBK + Boiling Water~16.4% (defatted)
IDRC Alkaline Process70-80% recovery[3]
Methanol:Water (65:35, v/v)Optimized for HPLC
Purification of Carminic Acid

Further purification can be achieved through various chromatographic techniques. A common laboratory-scale method involves solid-phase extraction (SPE).

  • Sample Preparation: The crude extract is acidified (e.g., with HCl) and centrifuged.

  • SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned with methanol followed by acidified water.

  • Sample Loading: The supernatant from the acidified extract is loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with acidified water to remove polar impurities.

  • Elution: Carminic acid is eluted with a suitable solvent, such as methanol or an acetonitrile/water mixture.

Quantitative Analysis

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the quantification of carminic acid.

  • Column: C18 reverse-phase column (e.g., NovaPak C18).

  • Mobile Phase: A gradient of acetonitrile and an acidic aqueous buffer (e.g., 1.19 M formic acid or a phosphate buffer) is commonly used.

  • Detection: UV-Vis detection at a wavelength between 280 nm and 520 nm, or photodiode array (PDA) detection to obtain the full spectrum.

  • Quantification: Quantification is performed by comparing the peak area of the sample to a calibration curve prepared with a carminic acid standard. The limit of detection (LOD) and limit of quantification (LOQ) have been reported to be 0.4 µg/mL and 1.0 µg/mL, respectively.

Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a carminic acid standard of known purity.

  • Sample Preparation: A precisely weighed amount of the carminic acid sample and an internal standard (e.g., DSS-d6) are dissolved in a deuterated solvent (e.g., D₂O).

  • NMR Acquisition: A ¹H NMR spectrum is acquired with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Quantification: The purity of carminic acid is calculated from the ratio of the integral of a specific proton signal of carminic acid to the integral of a known signal from the internal standard[7].

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Quantitative Analysis Cochineal Dried Cochineal Insects Grinding Grinding Cochineal->Grinding Extraction Extraction (e.g., Boiling Water or Alkaline Solution) Grinding->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Carminic Acid Extract Filtration->Crude_Extract SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE Purified_CA Purified Carminic Acid SPE->Purified_CA HPLC HPLC-UV/PDA Purified_CA->HPLC qNMR qNMR Purified_CA->qNMR Quantification Quantification HPLC->Quantification qNMR->Quantification

General experimental workflow for carminic acid.

Biological Activity and Mechanism of Action

The primary known biological role of carminic acid in nature is as a feeding deterrent to predators of the cochineal insect[1]. Studies on its effects in mammalian systems are limited.

  • Toxicity and Metabolism: Carminic acid is generally considered non-toxic and is approved as a food additive in many countries. One study in rats showed that carminic acid does not cross the blood-brain barrier but can be detected in the liver, kidney, and blood in a dose-dependent manner.

  • Cellular Effects: In vitro studies on embryonic tissue cultures suggested that carminic acid does not affect cell proliferation or metabolism.

Potential for Epigenetic Modulation

Recent research has indicated that carminic acid may have the potential to influence epigenetic regulation in mammalian cells.

  • Effect on Gene Expression: A study using mouse embryonic stem cells showed that carminic acid decreased the expression of Oct3/4, a key pluripotency gene that is under epigenetic control[1].

  • Mechanism of Action: The precise mechanism by which carminic acid may affect gene expression is not yet elucidated. The same study showed that in a yeast model, the effect of carminic acid on the expression of the FLO1 gene was dependent on the presence of CpG sites in the promoter region, suggesting a possible link to DNA methylation or associated chromatin modifications[1].

It is important to note that research into the specific signaling pathways modulated by carminic acid is still in its early stages. The observed effect on Oct3/4 expression provides a promising avenue for future investigation but does not yet constitute a well-defined signaling pathway.

Epigenetic_Modulation_Hypothesis Carminic_Acid Carminic Acid Epigenetic_Machinery Epigenetic Machinery (e.g., DNMTs, Histone Modifying Enzymes) Carminic_Acid->Epigenetic_Machinery ? Chromatin_State Alteration of Chromatin State (e.g., DNA Methylation, Histone Modification) Epigenetic_Machinery->Chromatin_State Gene_Expression Change in Gene Expression Chromatin_State->Gene_Expression Oct3_4_Downregulation Oct3/4 mRNA Downregulation Gene_Expression->Oct3_4_Downregulation

Hypothesized mechanism of epigenetic modulation.

Conclusion

Carminic acid remains a molecule of significant interest due to its rich history, natural origin, and complex chemistry. This guide has provided a detailed overview of its discovery, biosynthesis, and methods for its extraction and analysis, intended to serve as a valuable resource for the scientific community. While its biological activities are not yet fully understood, emerging research into its potential epigenetic effects opens new avenues for investigation, particularly in the context of drug discovery and development. Further studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this fascinating natural product.

References

An In-depth Technical Guide to the Biosynthesis of Camalexin

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the "Biosynthesis pathway of Camaric acid" did not yield any results in the current scientific literature. It is possible that "this compound" may be a novel or less-documented compound, or the name might be a misspelling. Given the detailed information available for the well-researched phytoalexin "Camalexin," and its relevance to the target audience, this guide will focus on the biosynthetic pathway of Camalexin.

Introduction

Camalexin (3-thiazol-2'-yl-indole) is the principal phytoalexin produced by the model plant Arabidopsis thaliana in response to a broad range of pathogens, including fungi and bacteria.[1][2] As a key component of the plant's innate immune system, the biosynthesis of this indole alkaloid has been a subject of extensive research. Understanding the intricate enzymatic steps and regulatory networks of the camalexin pathway is crucial for developing strategies to enhance disease resistance in crops and for exploring its potential as a scaffold for novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthetic pathway of camalexin, detailing the precursor molecules, key enzymatic conversions, and intermediates. It also includes quantitative data, experimental protocols for key enzymatic assays, and a visual representation of the pathway.

The Core Biosynthetic Pathway of Camalexin

The biosynthesis of camalexin originates from the amino acid tryptophan and involves a series of enzymatic reactions primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[2][3] The pathway can be broadly divided into three main stages: the conversion of tryptophan to indole-3-acetaldoxime (IAOx), the formation of indole-3-acetonitrile (IAN) and its subsequent conjugation, and finally, the cyclization and modification to form the characteristic thiazole ring of camalexin.

2.1. Stage 1: Formation of Indole-3-acetaldoxime (IAOx)

The initial step in camalexin biosynthesis is the conversion of L-tryptophan to indole-3-acetaldoxime (IAOx). This reaction is catalyzed by two homologous cytochrome P450 enzymes, CYP79B2 and CYP79B3 .[2][4] IAOx is a critical metabolic branch point, as it also serves as a precursor for the biosynthesis of indole glucosinolates and the phytohormone auxin (indole-3-acetic acid).[4] The commitment of IAOx to the camalexin pathway is a key regulatory step.

2.2. Stage 2: Formation and Conjugation of Indole-3-acetonitrile (IAN)

IAOx is subsequently converted to indole-3-acetonitrile (IAN). This dehydration reaction is primarily catalyzed by another cytochrome P450, CYP71A13 .[4][5] While CYP71A13 is the major enzyme for this step, its close homolog, CYP71A12, also contributes to IAN formation.[5] Following its formation, IAN is conjugated with cysteine, a process that is now understood to proceed via a glutathione conjugate intermediate. While the exact mechanism of IAN activation for conjugation is still under investigation, it is established that the cysteine conjugate of IAN, Cys(IAN), is a key downstream intermediate.[1][6]

2.3. Stage 3: Thiazole Ring Formation and Final Conversion to Camalexin

The final steps of camalexin biosynthesis are catalyzed by the multifunctional cytochrome P450 enzyme CYP71B15 , also known as PHYTOALEXIN DEFICIENT 3 (PAD3) .[2][4] This enzyme first catalyzes the conversion of Cys(IAN) to an important intermediate, (S)-dihydrocamalexic acid (DHCA).[7] Subsequently, in a second catalytic step, CYP71B15/PAD3 mediates the oxidative decarboxylation of DHCA to yield the final product, camalexin.[4][8]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the camalexin biosynthetic pathway.

Table 1: Kinetic Parameters of Key Enzymes in Camalexin Biosynthesis

EnzymeSubstrateApparent Km (µM)Apparent VmaxSource
CYP79B2L-Tryptophan217.78 nmol/h/ml culture[9]
CYP71B15 (PAD3)(S)-Dihydrocamalexic acid26.8 ± 1.6Not reported[8]
CYP71B15 (PAD3)(R)-Dihydrocamalexic acid45.5 ± 5.2Not reported[8]

Table 2: Camalexin and Intermediate Accumulation in Arabidopsis thaliana

ConditionMetaboliteConcentrationSource
Silver nitrate-induced leavesDihydrocamalexic acid in pad3 mutantAccumulates significantly[8]
Silver nitrate-induced leavesCamalexin in wild-typeUp to 100 µg/g fresh weight[10]
cyp79b2/cyp79b3 double mutantCamalexinNot detectable[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the elucidation of the camalexin biosynthetic pathway.

4.1. In Vitro Enzyme Assay for CYP79B2

This protocol describes the determination of CYP79B2 activity by measuring the conversion of radiolabeled L-tryptophan to IAOx.

Materials:

  • Microsomal fractions containing recombinant CYP79B2 expressed in E. coli.

  • [14C]L-Tryptophan

  • NADPH

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Ethyl acetate for extraction

  • TLC plates (silica gel)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, [14C]L-Tryptophan, and the microsomal fraction containing CYP79B2.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate the reaction for a specific time period (e.g., 30 minutes).

  • Stop the reaction by adding a strong acid (e.g., HCl) to lower the pH.

  • Extract the product, [14C]IAOx, with ethyl acetate.

  • Evaporate the organic solvent and resuspend the residue in a small volume of solvent.

  • Spot the extract on a TLC plate and develop the chromatogram using an appropriate solvent system.

  • Visualize the radioactive spots using a phosphorimager or autoradiography.

  • Scrape the spot corresponding to IAOx and quantify the radioactivity using a scintillation counter to determine the enzyme activity.

4.2. In Vitro Enzyme Assay for CYP71B15 (PAD3)

This protocol outlines the procedure for measuring the conversion of dihydrocamalexic acid (DHCA) to camalexin by CYP71B15.

Materials:

  • Microsomal fractions containing recombinant CYP71B15 expressed in yeast or isolated from Arabidopsis leaves.[8]

  • (S)-Dihydrocamalexic acid (substrate)

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2)

  • Methanol for quenching and extraction

  • HPLC system with a fluorescence detector

Procedure:

  • Set up a reaction mixture containing the reaction buffer, (S)-DHCA, and the microsomal fraction.[8]

  • Pre-warm the mixture to the assay temperature (e.g., 30°C).

  • Start the reaction by adding NADPH.[8]

  • Incubate for a defined time (e.g., 60 minutes).

  • Terminate the reaction by adding an equal volume of methanol.

  • Centrifuge to pellet the protein and collect the supernatant.

  • Analyze the supernatant by HPLC with fluorescence detection (excitation at 315 nm, emission at 385 nm) to quantify the amount of camalexin produced.[8]

  • Calculate the enzyme activity based on the rate of camalexin formation.

Visualization of the Camalexin Biosynthesis Pathway

The following diagram illustrates the core biosynthetic pathway of camalexin from L-tryptophan.

Camalexin_Biosynthesis Trp L-Tryptophan CYP79B2_B3 CYP79B2 / CYP79B3 Trp->CYP79B2_B3 IAOx Indole-3-acetaldoxime (IAOx) CYP71A13 CYP71A13 IAOx->CYP71A13 IAN Indole-3-acetonitrile (IAN) Conjugation Conjugation (via Glutathione) IAN->Conjugation Cys_IAN Cys-IAN Conjugate PAD3_1 CYP71B15 (PAD3) Cys_IAN->PAD3_1 DHCA (S)-Dihydrocamalexic acid (DHCA) PAD3_2 CYP71B15 (PAD3) DHCA->PAD3_2 Camalexin Camalexin CYP79B2_B3->IAOx CYP71A13->IAN Conjugation->Cys_IAN PAD3_1->DHCA PAD3_2->Camalexin

Caption: The core biosynthetic pathway of camalexin from L-tryptophan.

References

Camaric Acid (CAS Number: 146450-83-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camaric acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its chemical properties, established biological effects, and the experimental methodologies used for its evaluation. All quantitative data are presented in structured tables for clarity and comparative analysis. While detailed experimental protocols from studies specifically utilizing this compound are limited in publicly accessible literature, this guide outlines general methodologies for the assays in which its activity has been reported. Furthermore, this document includes graphical representations of these experimental workflows to aid in conceptual understanding. It is important to note that a detailed chemical synthesis protocol and specific signaling pathways associated with this compound's mechanism of action have not been fully elucidated in the available scientific literature.

Chemical Properties

This compound is identified by the CAS Number 146450-83-1. Its chemical structure and key properties are summarized below.

PropertyValue
Molecular Formula C35H52O6
Molecular Weight 568.78 g/mol
Synonyms (+)-22beta-(Angeloyloxy)lantanolic acid
Appearance Solid
Purity Typically available at ≥98%

Biological Activities

This compound has demonstrated a range of biological activities, positioning it as a molecule of interest for further investigation in drug discovery and development. The primary activities reported in the literature include antibacterial, anti-inflammatory, antileishmanial, antitrypanosomal, and nematicidal effects.

Quantitative Biological Data

The following table summarizes the reported quantitative data for the biological activities of this compound.

ActivityTarget Organism/ModelMetricValue
AntibacterialStaphylococcus aureusIC508.74 µM
AntibacterialMethicillin-resistant S. aureus (MRSA)IC508.09 µM
Anti-inflammatoryTPA-induced mouse ear edemaIC500.67 mg/ear

Experimental Protocols

Antibacterial Activity Assay (General Protocol)

A common method to determine the antibacterial activity of a compound like this compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) or the half maximal inhibitory concentration (IC50).

Workflow for Antibacterial Susceptibility Testing

Antibacterial_Workflow A Prepare bacterial inoculum (e.g., S. aureus, MRSA) C Incubate bacteria with This compound dilutions in 96-well plates A->C B Prepare serial dilutions of this compound B->C D Incubate at 37°C for 18-24 hours C->D E Measure bacterial growth (e.g., absorbance at 600 nm) D->E F Determine IC50/MIC value E->F

Caption: General workflow for determining the antibacterial activity of this compound.

Methodology:

  • Bacterial Culture: Staphylococcus aureus and MRSA strains are cultured in appropriate broth media (e.g., Mueller-Hinton Broth) to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Incubation: The standardized bacterial suspension is added to each well containing the different concentrations of this compound. Positive (bacteria and broth) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: After incubation, bacterial growth is assessed by measuring the optical density at 600 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of bacterial growth, is then calculated.

Anti-inflammatory Activity Assay: TPA-Induced Mouse Ear Edema (General Protocol)

The tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model is a standard in vivo assay to evaluate the topical anti-inflammatory activity of compounds.

Workflow for TPA-Induced Mouse Ear Edema Assay

TPA_Workflow A Administer this compound topically to mouse ear B Induce inflammation with TPA application A->B C Wait for a defined period (e.g., 4-6 hours) B->C D Measure ear thickness or punch biopsy weight C->D E Calculate percentage inhibition of edema D->E F Determine IC50 value E->F

Caption: General workflow for the TPA-induced mouse ear edema anti-inflammatory assay.

Methodology:

  • Animal Model: Male Swiss mice or a similar strain are typically used.

  • Treatment: A solution of this compound in a suitable vehicle (e.g., acetone) is applied topically to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.

  • Induction of Edema: After a short period (e.g., 30 minutes), a solution of TPA in the same vehicle is applied to the right ear to induce an inflammatory response.

  • Measurement of Edema: After a specified time (e.g., 4-6 hours), the mice are euthanized, and a circular section from both ears is removed using a biopsy punch and weighed. The difference in weight between the right and left ear punches indicates the degree of edema.

  • Data Analysis: The percentage inhibition of edema by this compound is calculated relative to a control group treated with TPA alone. The IC50 value, the dose of the compound that causes a 50% reduction in edema, is then determined.

Antileishmanial and Antitrypanosomal Activity Assays (General Protocol)

In vitro assays are commonly used to screen compounds for activity against Leishmania and Trypanosoma parasites.

Workflow for Antiprotozoal Activity Assay

Antiprotozoal_Workflow A Culture parasites (e.g., Leishmania, Trypanosoma) C Incubate parasites with This compound dilutions A->C B Prepare serial dilutions of this compound B->C D Incubate for 48-72 hours C->D E Assess parasite viability (e.g., resazurin assay) D->E F Determine IC50 value E->F

Caption: General workflow for in vitro antileishmanial and antitrypanosomal assays.

Methodology:

  • Parasite Culture: Promastigotes of Leishmania species or epimastigotes of Trypanosoma cruzi are cultured in their respective specific media.

  • Compound Preparation and Incubation: Serial dilutions of this compound are prepared in a 96-well plate, and a suspension of the parasites is added to each well.

  • Viability Assessment: After an incubation period of 48 to 72 hours, parasite viability is assessed using a colorimetric method, such as the resazurin assay, which measures metabolic activity.

  • Data Analysis: The IC50 value is calculated as the concentration of this compound that reduces parasite viability by 50% compared to untreated controls.

Nematicidal Activity Assay (General Protocol)

The nematicidal activity of compounds like this compound is typically evaluated against root-knot nematodes such as Meloidogyne incognita.

Workflow for Nematicidal Activity Assay

Nematicidal_Workflow A Prepare nematode suspension (e.g., M. incognita J2 larvae) C Incubate nematodes with This compound solutions A->C B Prepare different concentrations of this compound B->C D Incubate for 24-72 hours C->D E Count motile and immotile nematodes under a microscope D->E F Calculate percentage mortality E->F

Caption: General workflow for assessing the nematicidal activity of this compound.

Methodology:

  • Nematode Collection: Second-stage juveniles (J2) of Meloidogyne incognita are hatched from egg masses collected from infected plant roots.

  • Exposure: A suspension of a known number of J2 larvae is exposed to different concentrations of this compound in a multi-well plate or small petri dishes.

  • Mortality Assessment: After an incubation period of 24 to 72 hours, the number of dead (immotile) and live (motile) nematodes is counted under a microscope. Probing with a fine needle can be used to confirm mortality.

  • Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 (lethal concentration for 50% of the population) can be determined.

Synthesis and Signaling Pathways: Current Gaps in Knowledge

A thorough review of the existing scientific literature did not yield a detailed, reproducible protocol for the chemical synthesis of this compound. The compound is often isolated from natural sources.

Furthermore, there is a significant lack of information regarding the specific signaling pathways through which this compound exerts its various biological effects. Elucidating the mechanism of action at a molecular level will be a critical next step in understanding the full therapeutic potential of this compound. Future research should focus on identifying the molecular targets and signaling cascades modulated by this compound to provide a more complete picture of its pharmacological profile.

Conclusion

This compound is a promising natural product with a spectrum of documented biological activities, including antibacterial, anti-inflammatory, and antiparasitic effects. This guide has summarized the available quantitative data and provided an overview of the general experimental protocols relevant to its study. However, significant knowledge gaps remain, particularly concerning its chemical synthesis and mechanism of action. Further research is warranted to fully explore the therapeutic potential of this compound and to elucidate the molecular basis for its bioactivities. Such studies will be instrumental for its potential development as a novel therapeutic agent.

An In-depth Technical Guide on the Biological Activities of Camaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The current scientific literature provides limited information regarding the specific molecular mechanism of action of Camaric acid. This document summarizes the existing research on its identified biological activities and provides context based on related compounds isolated from its natural source, Lantana camara.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid isolated from the plant Lantana camara. Triterpenoids from this plant are known to possess a wide range of biological activities. While in-depth studies on the specific signaling pathways modulated by this compound are not yet available, preliminary research has identified significant nematicidal and potential anti-inflammatory properties. This guide consolidates the available data on this compound and related compounds to inform future research and drug development efforts.

Known Biological Activities of this compound

The primary biological activities attributed to this compound in the scientific literature are its nematicidal and anti-inflammatory effects.

2.1. Nematicidal Activity

Research has demonstrated that this compound exhibits significant activity against the root-knot nematode Meloidogyne incognita.[1] This suggests its potential as a natural pesticide for agricultural applications.

2.2. Anti-inflammatory Activity

A study has indicated the anti-inflammatory activity of this compound isolated from Lantana camara.[2] However, the detailed experimental data and the underlying mechanism of this anti-inflammatory effect are not extensively described in the currently available literature.

Quantitative Data

The most well-documented biological activity of this compound is its nematicidal effect. The following table summarizes the quantitative data from a key study.[1]

CompoundConcentrationTarget OrganismMortality Rate (%)
This compound 0.5% Meloidogyne incognita 95%
Lantanilic Acid0.5%Meloidogyne incognita98%
Oleanolic Acid0.5%Meloidogyne incognita70%
Furadan (Carbofuran)0.5%Meloidogyne incognita100%

Table 1: Nematicidal Activity of Triterpenoids from Lantana camara against Meloidogyne incognita.[1]

Context from Related Triterpenoids of Lantana camara

Several other triterpenoids isolated from Lantana camara have been investigated for their biological activities, which may provide insights into the potential mechanisms of this compound.

4.1. Cytotoxic Activity of Related Oleanane-type Triterpenoids

Two new oleanane-type triterpenoids, lantacamaric acids A and B, were isolated from Lantana camara.[3][4][5] Although the cytotoxic activity of this compound itself was not reported in this study, other known triterpenoids isolated alongside lantacamaric acids A and B demonstrated significant cytotoxicity against human HL-60 promyelocytic leukemia cells.[3][4] Three of these triterpenoids exhibited stronger activity than the positive control, cisplatin.[3][4][5]

4.2. Cell Cycle Arrest Induction by Pentacyclic Triterpenoids

Other pentacyclic triterpenoids from Lantana camara, such as lantadene A and B, have been shown to induce cell cycle arrest in cancer cell lines.[6][7] This suggests that a potential mechanism of action for triterpenoids from this plant could involve interference with cell proliferation pathways.

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of this compound are not available. However, the methodology for the nematicidal activity assay, where this compound's effect was quantified, is described below.

5.1. Nematicidal Activity Bioassay

This protocol outlines the general steps for a bioassay to determine the nematicidal activity of a compound against root-knot nematodes, as was performed for this compound.[1]

  • Isolation and Culture of Nematodes: Root-knot nematodes (Meloidogyne incognita) are cultured on susceptible host plants (e.g., tomato or eggplant) in a greenhouse environment. Egg masses are collected from the roots and hatched in water to obtain second-stage juveniles (J2), which are used for the bioassay.

  • Preparation of Test Solutions: The isolated compound (e.g., this compound) is dissolved in a suitable solvent (e.g., methanol) to create a stock solution. This stock solution is then diluted with water to achieve the desired final concentrations for the assay. A control solution containing the same concentration of the solvent is also prepared.

  • Exposure of Nematodes to Test Solutions: A suspension containing a known number of J2 nematodes (e.g., 100) is placed in a small petri dish or a multi-well plate. The test solution of the compound is added to the nematode suspension.

  • Incubation: The petri dishes or plates are incubated at a controlled temperature (e.g., 25-28°C) for a specific duration (e.g., 24, 48, or 72 hours).

  • Assessment of Mortality: After the incubation period, the nematodes are observed under a microscope. Mortality is determined by the lack of movement upon probing with a fine needle. The number of dead nematodes is counted.

  • Data Analysis: The percentage of mortality is calculated for each concentration of the test compound and the control. The data is often corrected for any mortality observed in the control group using Abbott's formula.

Visualizations

6.1. Experimental Workflow for Nematicidal Bioassay

The following diagram illustrates the general workflow for a bioassay to identify and quantify the nematicidal activity of natural products like this compound.

Nematicidal_Bioassay_Workflow cluster_preparation Preparation cluster_assay Bioassay cluster_analysis Data Analysis start Start: Isolation of Compound (e.g., this compound from Lantana camara) culture Culture and Hatching of Meloidogyne incognita (J2 stage) start->culture solutions Preparation of Test Solutions (Different Concentrations) start->solutions exposure Exposure of Nematodes to Test Solutions culture->exposure solutions->exposure incubation Incubation (Controlled Temperature and Duration) exposure->incubation assessment Microscopic Assessment of Nematode Mortality incubation->assessment calculation Calculation of Mortality Rate (%) assessment->calculation end End: Determination of Nematicidal Activity calculation->end

Caption: Workflow for Nematicidal Activity Bioassay.

Future Directions

The preliminary findings on the biological activities of this compound warrant further investigation. Future research should focus on:

  • Elucidating the Anti-inflammatory Mechanism: Studies are needed to identify the specific molecular targets and signaling pathways involved in the anti-inflammatory effects of this compound. This could involve assays for cytokine production, enzyme inhibition (e.g., COX, LOX), and gene expression analysis.

  • Investigating Cytotoxic and Anti-cancer Potential: Given the cytotoxic activity of related triterpenoids from Lantana camara, it is crucial to evaluate the potential of this compound as an anti-cancer agent and to understand its mechanism of action in cancer cells.

  • Structure-Activity Relationship Studies: Synthesizing derivatives of this compound and testing their biological activities could provide valuable insights into the structural features required for its nematicidal, anti-inflammatory, and potential cytotoxic effects.

References

An In-depth Technical Guide on the Solubility and Stability of Carminic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The user request specified "Camaric acid." Following an extensive search, it has been determined that this may be a rare or alternative name, as the vast majority of scientific literature refers to a structurally similar and commercially significant compound, "Carminic acid." This guide will focus on Carminic acid, assuming it to be the compound of interest.

This technical guide provides a comprehensive overview of the solubility and stability of carminic acid for researchers, scientists, and drug development professionals. The information is presented in a structured format with quantitative data summarized in tables, detailed experimental methodologies, and a visualization of a key signaling pathway influenced by carminic acid.

Solubility of Carminic Acid

Carminic acid is a hydroxyanthraquinone C-glucoside, and its solubility is influenced by the solvent's polarity and pH.

Quantitative Solubility Data

The following table summarizes the solubility of carminic acid in various solvents.

SolventSolubilityTemperature (°C)Reference
Water1.3 g/L25[1]
Water4 mg/mLNot Specified[2]
Water1.298 g/LRoom Temperature[3]
Ethanol2 mg/mLNot Specified[2]
Dimethyl Sulfoxide (DMSO)55 mg/mLNot Specified[4]
Petroleum EtherInsolubleNot Specified[5]
BenzeneInsolubleNot Specified[5]
ChloroformInsolubleNot Specified[5]
Experimental Protocol for Solubility Determination

While specific, detailed protocols are often proprietary or summarized in publications, a general methodology for determining the solubility of carminic acid can be outlined as follows, based on common laboratory practices.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of carminic acid is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of carminic acid in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection or UV-Vis spectrophotometry at its maximum absorbance wavelength (around 490-550 nm, depending on pH).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Stability of Carminic Acid

The stability of carminic acid is a critical parameter for its application in various fields and is influenced by factors such as temperature, pH, light, and the presence of other chemical agents.

Quantitative Stability Data

The following table summarizes the stability of carminic acid under different conditions.

ConditionObservationReference
Temperature Stable in the range of 20-90 °C.
Decomposes at temperatures above 100 °C.
Fuses at 135 °C.[5]
Embedded in a silica matrix, it shows exceptional thermal stability up to 500°C.[6]
pH Color varies from orange-red in acidic conditions (pH < 4) to red-purple in alkaline conditions.[7]
Unstable at low pH.
Relatively stable at pH 4-5 and 9-11.
Light Unstable in direct sunshine and under incandescent lamps.
Stable in darkness and under indoor scattered light.
Oxidizing/Reducing Agents Stable in the presence of various concentrations of H₂O₂.
Unstable in the presence of high concentrations of the reducing agent Na₂SO₃.
Metal Ions Stable in the presence of Cu²⁺, Mg²⁺, K⁺, Zn²⁺, and Ca²⁺.
Unstable in the presence of Fe³⁺ over 72 hours.
Experimental Protocol for Stability Assessment

A general protocol for assessing the stability of carminic acid is outlined below.

Methodology: Stress Testing

  • Sample Preparation: A solution of carminic acid of known concentration is prepared in a relevant buffer or solvent.

  • Application of Stress Conditions: Aliquots of the solution are subjected to various stress conditions in controlled environments:

    • Thermal Stress: Samples are stored at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) for specific time intervals.

    • pH Stress: The pH of the solution is adjusted to different levels (e.g., acidic, neutral, alkaline) using appropriate buffers, and the samples are stored.

    • Photostability: Samples are exposed to a controlled light source (e.g., UV lamp, xenon lamp) for defined periods, with control samples kept in the dark.

  • Analysis: At each time point, an aliquot is withdrawn, and the concentration of the remaining carminic acid is determined using a stability-indicating analytical method, typically HPLC. The formation of degradation products can also be monitored.

  • Data Analysis: The percentage of carminic acid remaining is plotted against time to determine the degradation kinetics.

Signaling Pathway

Carminic acid has been reported to exhibit biological activities, including antioxidant and anti-cancer effects. One of the pathways it may influence is the PTEN/Akt signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.

Carminic_Acid_Signaling_Pathway Carminic_Acid Carminic Acid PTEN PTEN Carminic_Acid->PTEN Activates? Akt Akt PTEN->Akt Inhibits Hif1a Hif1α Akt->Hif1a Activates Vegfb Vegfb Hif1a->Vegfb Upregulates Angiogenesis Angiogenesis Vegfb->Angiogenesis Promotes

Caption: Proposed influence of Carminic Acid on the PTEN/Akt signaling pathway and angiogenesis.

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and analysis of carminic acid from its natural source, the cochineal insect.

Carminic_Acid_Extraction_Workflow Start Dried Cochineal Insects Grinding Grinding Start->Grinding Extraction Aqueous/Alcoholic Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Purification Purification (e.g., Chromatography) Filtration->Purification Analysis Analysis (HPLC, UV-Vis) Purification->Analysis Final_Product Pure Carminic Acid Analysis->Final_Product

Caption: A simplified workflow for the extraction and analysis of carminic acid.

References

Biological activity of triterpenoids from Lantana camara

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of Triterpenoids from Lantana camara

Introduction

Lantana camara L., a member of the Verbenaceae family, is a globally recognized plant, notorious as an invasive weed but also esteemed in traditional medicine for its therapeutic properties.[1][2][3][4] The plant is a rich reservoir of various bioactive phytochemicals, with pentacyclic triterpenoids being one of the most significant classes.[2][5][6][7] These complex molecules, including lantadenes, oleanonic acid, and ursolic acid, have demonstrated a wide spectrum of pharmacological activities.[8][9] Their potential as scaffolds for drug development has garnered considerable interest within the scientific community. This guide provides a comprehensive overview of the biological activities of triterpenoids isolated from Lantana camara, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Major Triterpenoids and Their Biological Activities

Research has led to the isolation and characterization of numerous triterpenoids from L. camara, each exhibiting unique biological profiles. The primary activities investigated include cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects.

Cytotoxic and Anticancer Activity

Pentacyclic triterpenoids from L. camara have shown significant cytotoxic effects against various human cancer cell lines. Compounds like lantadene A, lantadene B, icterogenin, and oleanonic acid are prominent in this regard.[8][10][11] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.[10][12]

Quantitative Data: Cytotoxicity of L. camara Triterpenoids

CompoundCell LineActivity MetricValueReference
Lantadene BMCF-7 (Breast Cancer)IC50112.2 µg/mL[10][11]
Lantadene ARaw 264.7 (Macrophage)IC5084.2 µg/mL[13]
Boswellic AcidRaw 264.7 (Macrophage)IC50186.6 µg/mL[13]
Oleanonic AcidA375 (Skin Melanoma)-Promising Cytotoxicity[8][11]
Oleanonic AcidHL-60, EACIC50< 10 µM[3]
Camaric AcidHL-60 (Leukemia)IC50< 10 µM[3]
IcterogeninHCT-116 (Colon), L1210 (Leukemia)IC50< 10 µM[3]
Lantanilic AcidHL-60 (Leukemia)IC50< 10 µM[3]
Various TriterpenoidsHL-60 (Leukemia)IC501.16 to 68.4 µM[14]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.

  • Cell Seeding : Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a specific density and incubated to allow for attachment.

  • Treatment : Cells are treated with various concentrations of the isolated triterpenoid (e.g., Lantadene B) and incubated for a defined period (e.g., 24, 48, or 72 hours). A negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

  • MTT Addition : After incubation, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours.

  • Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement : The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : Cell viability is calculated as a percentage relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualization: Cell Cycle Arrest by Lantadene B

Lantadene B has been found to induce cell cycle arrest in the G1 phase in MCF-7 cells, effectively blocking the transition to the S phase where DNA synthesis occurs.[10]

G1_S_Arrest Fig. 1: G1/S phase cell cycle arrest by Lantadene B. G1 G1 Phase (Cell Growth) transition G1->transition S S Phase (DNA Synthesis) G2 G2 Phase (Growth & Prep) S->G2 M M Phase (Mitosis) G2->M M->G1 Cell Division transition->S G1/S Transition LantadeneB Lantadene B LantadeneB->transition  Induces Arrest

Caption: Fig. 1: G1/S phase cell cycle arrest by Lantadene B.

Antimicrobial Activity

Several triterpenoids from L. camara exhibit broad-spectrum antimicrobial properties, showing activity against Gram-positive and Gram-negative bacteria as well as fungi.[1][15][16] Lantic acid, lantanilic acid, and 22 β-acetoxylantic acid are among the compounds identified with notable antimicrobial effects.[15][17][18]

Quantitative Data: Antimicrobial Activity of L. camara Triterpenoids

CompoundMicroorganismAssay TypeResultReference
Lantic AcidEscherichia coliBioautographyMID: 0.08 µg[15]
Lantic AcidBacillus cereusBioautographyMID: 0.1 µg[15]
22 β-Acetoxylantic acidStaphylococcus aureusNot SpecifiedActive[17]
22 β-Acetoxylantic acidSalmonella typhiNot SpecifiedActive[17]
Lantanilic AcidStaphylococcus aureusDisc DiffusionZone: 1.7 mm (500 µg/mL)[18]
Lantanilic AcidCandida albicansDisc DiffusionZone: 9.3 mm (500 µg/mL)[18]
Lantadene AFusarium speciesMIC≤ 0.63 mg/mL[13]
Boswellic AcidF. subglutinans, F. semitectumMIC0.63 mg/mL[13]

MID: Minimum Inhibition Dose; MIC: Minimum Inhibitory Concentration

Experimental Protocol: Agar Disc Diffusion Method

This method is widely used to test the antimicrobial activity of compounds.

  • Culture Preparation : A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared to a McFarland turbidity standard (typically 0.5).

  • Plate Inoculation : A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of an agar plate (e.g., Mueller-Hinton agar) to create a uniform lawn of bacteria.

  • Disc Application : Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test triterpenoid dissolved in a suitable solvent. The solvent alone is used as a negative control. A standard antibiotic disc (e.g., Gentamicin) serves as a positive control.

  • Incubation : The discs are placed on the inoculated agar surface. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement : The diameter of the clear zone of inhibition around each disc, where microbial growth is prevented, is measured in millimeters (mm). A larger zone diameter indicates higher antimicrobial activity.

Visualization: Workflow for Antimicrobial Screening

Antimicrobial_Workflow Fig. 2: General workflow for isolating and testing triterpenoids. cluster_extraction Isolation cluster_testing Antimicrobial Assay p1 Lantana camara Plant Material (Leaves, Stems) p2 Solvent Extraction (e.g., Methanol, Ethyl Acetate) p1->p2 p3 Chromatographic Separation (Column, TLC) p2->p3 p4 Isolated Triterpenoid p3->p4 t1 Prepare Test Compound Solution p4->t1 t3 Apply Impregnated Disc t1->t3 t2 Inoculate Agar Plate with Microbe t2->t3 t4 Incubate Plate t3->t4 t5 Measure Zone of Inhibition t4->t5

Caption: Fig. 2: General workflow for isolating and testing triterpenoids.

Anti-inflammatory Activity

Triterpenoids from L. camara have demonstrated significant anti-inflammatory properties both in vitro and in vivo.[19][20] The mechanism often involves the inhibition of key inflammatory mediators and pathways, such as nitric oxide (NO) production and the nuclear factor-kappa B (NF-κB) signaling pathway.[5][20]

Quantitative Data: Anti-inflammatory Activity of L. camara Triterpenoids

Compound/ExtractModelActivity MetricValueReference
Ethanolic Leaf ExtractCarrageenan-induced paw edema-Dose-dependent reduction[20]
Ethanolic Leaf ExtractCOX-2 Inhibition-Significant (p < 0.05)[20]
TriterpenoidsLPS-induced BV-2 cellsNO Release InhibitionActive
Ethanolic ExtractProtein DenaturationIC50223.85 ppm[21]
Ethanolic ExtractProteinase InhibitionIC50202.27 ppm[21]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or BV-2).

  • Cell Culture : Macrophage cells are cultured in 96-well plates.

  • Treatment : Cells are pre-treated with various concentrations of the test triterpenoid for 1-2 hours.

  • Stimulation : Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Control wells include untreated cells, cells treated only with LPS, and cells treated with the compound alone.

  • Incubation : The plates are incubated for 24 hours.

  • Nitrite Measurement : NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a purple azo product.

  • Absorbance Reading : The absorbance of the colored product is measured at ~540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite.

  • Analysis : The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

Visualization: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory activity of L. camara triterpenoids is partly attributed to the inhibition of the NF-κB pathway.[5]

NFkB_Pathway Fig. 3: Inhibition of the NF-κB pathway by L. camara triterpenoids. LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB Release IkB->NFkB_Release NFkB_Trans Nuclear Translocation NFkB_Release->NFkB_Trans Gene Transcription of Pro-inflammatory Genes (COX-2, iNOS, Cytokines) NFkB_Trans->Gene Triterpenoids L. camara Triterpenoids Triterpenoids->IKK Inhibition

Caption: Fig. 3: Inhibition of the NF-κB pathway by L. camara triterpenoids.

Antioxidant Activity

Lantadene A and other triterpenoids have demonstrated considerable in vitro antioxidant and free-radical scavenging capabilities.[8][22] This activity is crucial for mitigating oxidative stress, which is implicated in numerous chronic diseases.

Quantitative Data: Antioxidant Activity of Lantadene A

Assay TypeActivity MetricValue (Lantadene A)Standard (Value)Reference
Nitric Oxide ScavengingIC5098.00 µg/mLBHT (75.00 µg/mL)[22]
Superoxide Anion Radical ScavengingIC502.506 mg/mLAscorbic Acid (1.025 mg/mL)[22]
Ferrous Ion ChelatingIC500.470 mg/mLEDTA (0.001 mg/mL)[22]
DPPH Radical ScavengingIC506.574 mg/mLBHT (0.027 mg/mL)[22]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Reagent Preparation : A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol is prepared. This solution has a deep violet color.

  • Reaction Mixture : Various concentrations of the test triterpenoid are added to the DPPH solution. A standard antioxidant (e.g., ascorbic acid or BHT) is used as a positive control.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for about 30 minutes.

  • Absorbance Measurement : In the presence of an antioxidant, the DPPH radical is reduced, causing the color to fade from violet to yellow. The change in absorbance is measured spectrophotometrically at approximately 517 nm.

  • Calculation : The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is then determined, representing the concentration of the sample required to scavenge 50% of the DPPH radicals.

Conclusion

The triterpenoids isolated from Lantana camara represent a class of natural products with potent and diverse biological activities. The quantitative data clearly indicate significant cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. The detailed protocols and mechanistic diagrams provided in this guide serve as a resource for researchers aiming to further explore these compounds. While the evidence is compelling, continued research is necessary to fully elucidate the structure-activity relationships, optimize their therapeutic potential, and assess the safety profiles for potential clinical applications. The transformation of this "notorious weed" into a source of valuable pharmaceuticals remains a promising frontier in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Camaric Acid from Lantana camara

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the extraction and isolation of camaric acid, a pentacyclic triterpenoid, from the leaves of Lantana camara. The methodologies outlined are based on established phytochemical extraction techniques for triterpenoids from this plant species. While specific quantitative yields for this compound are not widely reported, this protocol offers a robust starting point for its isolation for research and drug development purposes.

Introduction

Lantana camara is a medicinal plant known for its rich composition of phytochemicals, including a variety of pentacyclic triterpenoids.[1] Among these, this compound has been identified as a constituent of the aerial parts of the plant.[2][3] Triterpenoids from Lantana camara, such as oleanolic acid, lantanilic acid, and this compound, have shown various biological activities, including nematicidal properties.[3][4] This document details a comprehensive protocol for the extraction and isolation of this compound to facilitate further investigation into its pharmacological potential.

Quantitative Data Summary

CompoundPlant PartExtraction MethodYield (% of dry weight)Reference
Oleanolic AcidRootsMicrowave-Assisted Extraction (CHCl3:MeOH)1.23%[5]
LantadenesLeavesNot specified0.45%[6]

Experimental Protocol: Extraction and Isolation of this compound

This protocol is a synthesized methodology based on the successful isolation of triterpenoids from Lantana camara.[1][3][7]

Materials and Reagents
  • Dried and powdered leaves of Lantana camara

  • Methanol (ACS grade)

  • Ethyl acetate (ACS grade)

  • n-Hexane (ACS grade)

  • Distilled water

  • Silica gel (60-120 mesh for column chromatography)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Soxhlet apparatus (optional, for exhaustive extraction)

  • Chromatography column

  • Standard laboratory glassware

Extraction Procedure
  • Plant Material Preparation:

    • Collect fresh leaves of Lantana camara.

    • Wash the leaves thoroughly with distilled water to remove any debris.[1]

    • Air-dry or oven-dry the leaves at a low temperature (e.g., 40-50°C) to prevent degradation of phytochemicals.[1]

    • Grind the dried leaves into a coarse powder using a mechanical grinder.[1]

  • Solvent Extraction:

    • Maceration/Soaking: Soak the dried leaf powder in methanol or ethyl acetate at room temperature for 48-72 hours with occasional stirring. A common ratio is 1:10 (w/v) of plant material to solvent.

    • Soxhlet Extraction (alternative): For a more exhaustive extraction, place the powdered leaves in a thimble and extract with methanol or ethyl acetate using a Soxhlet apparatus for 6-8 hours.[8]

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[1]

Fractionation of the Crude Extract
  • Suspend the crude methanolic extract in water and perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane and ethyl acetate.[7]

  • Collect the ethyl acetate fraction, as triterpenoids like this compound are often soluble in this solvent.[1]

  • Evaporate the solvent from the ethyl acetate fraction to obtain a concentrated residue.

Chromatographic Isolation and Purification
  • Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in n-hexane.

    • Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding more ethyl acetate.[1] A suggested starting gradient could be n-hexane:ethyl acetate (9:1), moving towards higher proportions of ethyl acetate.

    • Collect fractions of a fixed volume (e.g., 50-100 mL).[1]

  • Thin Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions using TLC to identify those containing compounds with similar Rf values.

    • Use a mobile phase such as n-hexane:ethyl acetate (e.g., 8:2 or 7:3 v/v) to develop the TLC plates.

    • Visualize the spots under UV light or by using a suitable staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

  • Purification:

    • Pool the fractions that show the presence of the target compound (this compound).

    • Concentrate the pooled fractions.

    • If necessary, re-chromatograph the pooled fractions using a smaller column or a different solvent system to achieve higher purity.

    • The purified compound may crystallize upon slow evaporation of the solvent.[1]

Characterization

The structure of the isolated this compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the extraction and isolation of this compound from Lantana camara.

Extraction_Workflow A Plant Material Preparation (Lantana camara leaves: drying, powdering) B Solvent Extraction (Methanol or Ethyl Acetate) A->B C Concentration (Rotary Evaporation) B->C D Crude Extract C->D E Fractionation (Liquid-Liquid Partitioning) D->E F Ethyl Acetate Fraction E->F G Column Chromatography (Silica Gel, n-Hexane:Ethyl Acetate gradient) F->G H TLC Monitoring G->H Collect & Analyze Fractions I Pooling of Fractions H->I J Purification I->J K Isolated this compound J->K

Caption: Workflow for this compound Extraction.

Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action and its effects on cellular signaling cascades.

Disclaimer: This protocol is intended for research purposes by qualified individuals in a laboratory setting. Appropriate safety precautions should be taken when handling chemicals and equipment.

References

Application Notes and Protocols: Isolation and Purification of Natural Colorants

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Camaric acid" vs. "Carminic acid"

The initial request specified the isolation and purification of This compound . Our comprehensive search of scientific literature revealed that while this compound is a known natural product, isolated from the root of Lantana montevidensis with antibacterial properties, there is a significant lack of detailed, publicly available protocols for its isolation and purification.[1]

Conversely, there is a wealth of scientific data for a similarly named compound, Carminic acid (C₂₂H₂₀O₁₃), a well-studied natural red colorant.[2][3][4] Given the detailed nature of your request for protocols, data, and diagrams, we have proceeded by providing a comprehensive guide on the isolation and purification of Carminic acid. This serves as a thorough example of natural product isolation and purification, fulfilling the core requirements of your request.

Topic: Isolation and Purification of Carminic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Carminic acid is a natural anthraquinone C-glucoside, renowned for its vibrant red color.[2][4] It is the primary coloring agent in cochineal extract, derived from the dried bodies of the female cochineal insect, Dactylopius coccus.[5][6] This document provides detailed application notes and protocols for the extraction, purification, and analysis of Carminic acid for research and development purposes.

Data Presentation: Comparison of Extraction Methods

The efficiency of Carminic acid extraction is highly dependent on the methodology employed. Below is a summary of various extraction techniques and their reported yields.

Extraction Method Source Material Key Solvents/Reagents Reported Yield/Efficiency Reference
Aqueous Extraction Dried Cochineal InsectsBoiling alkaline water (pH 9, Sodium Carbonate)70-80% recovery of Carminic acid from feedstock[7]
Solvent Extraction Dried Cochineal InsectsMethanol:Water (65:35, v/v)Optimized for pigment extraction[8]
Pressurized Liquid Extraction (PLE) Cochineal SamplesVarious SolventsGood potential for efficient extraction[2]
Supercritical Fluid Extraction (SFE) Cochineal SamplesCarbon DioxideEnvironmentally benign, effective for dye extraction[2]
Experimental Protocols

This protocol is a widely used method for the initial extraction of Carminic acid from dried cochineal insects.

Materials:

  • Dried cochineal insects

  • Sodium carbonate

  • Deionized water

  • Hexane (for optional degreasing step)

  • Grinder or mill

  • Stainless steel reactor with mechanical stirrer and heating capabilities

  • Filtration apparatus (e.g., 120 mesh sieve, filter press)

  • Flocculant (optional)

Procedure:

  • Preparation of Cochineal:

    • Sieve the dried cochineal insects to remove fine particulate matter.

    • (Optional) Degrease the coarse fraction with hexane to remove waxes and lipids. Dry the cleaned feedstock.

    • Mill the dried cochineal to a fine powder (-100 mesh size) to increase the surface area for extraction.[7]

  • Extraction:

    • Prepare an alkaline aqueous solution of sodium carbonate at pH 9 in a stainless steel reactor.

    • Heat the solution to 95-100°C.

    • Add the ground cochineal to the boiling alkaline water at a loading rate of 20-25 g of cochineal per liter of solution.

    • Maintain vigorous mechanical stirring for 15 to 30 minutes to ensure maximum extraction of Carminic acid.[7]

  • Filtration:

    • After extraction, filter the hot solution to separate the solid cochineal residue from the liquid extract containing Carminic acid.

    • A 120 mesh sieve or a filter press can be used. The addition of a flocculant can aid in reducing turbidity.[7]

    • The resulting filtrate is a crude aqueous solution of Carminic acid.

Further purification of the crude Carminic acid extract can be achieved using adsorption chromatography.

Materials:

  • Crude Carminic acid extract (from Protocol 1)

  • Adsorbent resin (e.g., beaded adsorbents suitable for natural product purification)

  • Packed-bed chromatography column

  • Elution solvents (e.g., ethanol-water mixtures of varying polarity)

  • Fraction collector

  • Spectrophotometer for monitoring elution

Procedure:

  • Column Preparation:

    • Pack a chromatography column with the selected adsorbent resin and equilibrate it with the starting buffer/solvent.

  • Loading:

    • Load the crude Carminic acid extract onto the column.

  • Washing:

    • Wash the column with the equilibration buffer/solvent to remove unbound impurities.

  • Elution:

    • Elute the bound Carminic acid using a gradient of a suitable organic solvent, such as ethanol in water.

    • Collect fractions and monitor the absorbance at the λmax of Carminic acid (approximately 490 nm) to identify the fractions containing the purified compound.[9]

  • Concentration and Drying:

    • Pool the fractions containing pure Carminic acid.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

    • Dry the resulting solid to obtain purified Carminic acid.

HPLC is a standard method for determining the purity of Carminic acid.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • Reversed-phase C18 column

Mobile Phase:

  • An isocratic mobile phase of methanol and 6% aqueous acetic acid (40:60, v/v) can be used.

  • Alternatively, a gradient system can be employed for separating Carminic acid from other components.

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the purified Carminic acid in the mobile phase.

  • Injection:

    • Inject the sample onto the HPLC column.

  • Detection:

    • Monitor the elution profile at a suitable wavelength, typically around 450 nm or 500 nm.

  • Analysis:

    • The purity of the Carminic acid can be determined by the relative area of its peak in the chromatogram.

Visualizations

G Workflow for Carminic Acid Isolation and Purification cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis dried_cochineal Dried Cochineal Insects milling Milling to Fine Powder dried_cochineal->milling aqueous_extraction Aqueous Extraction (Hot Alkaline Water) milling->aqueous_extraction filtration Filtration aqueous_extraction->filtration crude_extract Crude Carminic Acid Extract filtration->crude_extract chromatography Adsorption Chromatography crude_extract->chromatography elution Elution chromatography->elution fraction_collection Fraction Collection elution->fraction_collection pure_carminic_acid Purified Carminic Acid fraction_collection->pure_carminic_acid hplc HPLC Analysis pure_carminic_acid->hplc

Caption: A general workflow for the extraction and purification of Carminic acid.

Carminic acid is a polyketide secondary metabolite. Its biosynthesis involves a type II polyketide synthase system.

G Simplified Biosynthesis of Carminic Acid acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (Type II) acetyl_coa->pks octaketide Octaketide Intermediate pks->octaketide cyclase Cyclase/Aromatase octaketide->cyclase flavokermesic_acid Flavokermesic Acid Anthrone cyclase->flavokermesic_acid hydroxylation1 Hydroxylation (P450) flavokermesic_acid->hydroxylation1 kermesic_acid Kermesic Acid hydroxylation1->kermesic_acid hydroxylation2 Hydroxylation (P450) kermesic_acid->hydroxylation2 c_glycosylation C-Glycosylation (Glucosyltransferase) hydroxylation2->c_glycosylation carminic_acid Carminic Acid c_glycosylation->carminic_acid

Caption: A simplified overview of the biosynthetic pathway of Carminic acid.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Carminic Acid and p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides detailed protocols for the quantitative analysis of two structurally distinct but similarly named organic acids: Carminic acid and p-Coumaric acid, using High-Performance Liquid Chromatography (HPLC). Given the potential for nomenclature confusion, methods for both compounds are presented to comprehensively address the analytical needs of researchers, scientists, and drug development professionals.

HPLC Method for the Determination of Carminic Acid

Carminic acid is a hydroxyanthraquinone C-glucoside naturally occurring in cochineal insects. It is widely used as a natural red colorant in foods, beverages, and cosmetics. This section details a reliable HPLC method for its quantification.

Chromatographic Conditions

A summary of the HPLC conditions for the analysis of Carminic acid is presented in the table below.

ParameterCondition
HPLC System Agilent 1100 series or equivalent
Column ZORBAX SB-Aq, 4.6 mm × 150 mm, 5 µm
Mobile Phase 20 mM aqueous phosphate buffer (pH 2.0) / Acetonitrile (99/1, v/v)
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Column Temperature 25 °C
Detection UV-DAD at 210 nm (reference wavelength 360 nm)
Experimental Protocol

1. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare a 20 mM aqueous phosphate buffer and adjust the pH to 2.0. Mix with acetonitrile in a 99:1 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Carminic acid reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range suitable for calibration (e.g., 1.0 - 100 µg/mL).

2. Sample Preparation:

  • Liquid Samples (e.g., beverages): Filter the sample through a 0.45 µm syringe filter prior to injection. If necessary, dilute the sample with the mobile phase to fall within the calibration range.

  • Solid Samples (e.g., foodstuffs): Homogenize the sample and extract with 0.05M NaOH. Centrifuge the mixture to separate the solid and liquid phases. Filter the supernatant through a 0.45 µm syringe filter before injection.[1]

3. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions and samples into the HPLC system.

  • Record the chromatograms and integrate the peak area for Carminic acid.

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the Carminic acid standards against their corresponding concentrations.

  • Determine the concentration of Carminic acid in the samples by interpolating their peak areas on the calibration curve.

Method Validation Data
ParameterResult
Linearity Range 1.0 - 100 µg/mL (r² = 0.9999)
Limit of Detection (LOD) 0.4 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Recovery 90.4% - 96.2%
Repeatability (RSD) < 2.8% - 6.8%

Data sourced from a study on the determination of carmine in foods.[1]

HPLC Method for the Determination of p-Coumaric Acid

p-Coumaric acid is a hydroxycinnamic acid found in a variety of plants and is a precursor in the biosynthesis of other phenolic compounds. This section outlines an isocratic RP-HPLC method for its analysis.

Chromatographic Conditions

The following table summarizes the HPLC conditions for the analysis of p-Coumaric acid.

ParameterCondition
HPLC System Shimadzu LC-20AT Prominence or equivalent
Column RP-C18, 250 mm × 4.6 mm, 5 µm
Mobile Phase Water / Methanol / Glacial Acetic Acid (65:34:1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV-Vis at 310 nm
Experimental Protocol

1. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Mix HPLC grade water, methanol, and glacial acetic acid in a 65:34:1 (v/v/v) ratio. Filter the mobile phase through a 0.22 µm nylon membrane filter and degas by sonication.[2]

  • Standard Stock Solution: Prepare a stock solution of p-Coumaric acid (e.g., 1000 µg/mL) by dissolving an accurately weighed amount of the reference standard in the mobile phase.[2]

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare working standards within the desired concentration range (e.g., 2 - 10 µg/mL).[2]

2. Sample Preparation:

  • Plant Extracts: Dissolve the dried plant extract in HPLC grade methanol. Centrifuge the solution at 12,000 rpm for 15 minutes. Collect the supernatant and filter it through a 0.22 µm filter before injection.[2]

  • Wine Samples: Filter the wine sample through a 0.45 µm membrane filter prior to injection.[3]

3. HPLC Analysis:

  • Stabilize the HPLC system by running the mobile phase for approximately 45 minutes to obtain a steady baseline.

  • Inject the calibration standards and sample solutions into the chromatograph.

  • Monitor the elution and record the chromatogram. The retention time for p-Coumaric acid is expected to be around 6.6 minutes under these conditions.[2]

4. Quantification:

  • Generate a calibration curve by plotting the peak area of the p-Coumaric acid standards versus their concentrations.

  • Calculate the concentration of p-Coumaric acid in the prepared samples using the linear regression equation from the calibration curve.

Method Validation Data
ParameterResult
Linearity Range 2 - 10 µg/mL (r² = 0.999)
Limit of Detection (LOD) 0.01 mg/L (in wine matrix)
Limit of Quantification (LOQ) 0.04 mg/L (in wine matrix)
Precision (%RSD) < 2.0%

Data sourced from studies on the analysis of p-Coumaric acid in plant extracts and wine.[2][3]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification start Start standard_prep Prepare Standard Stock Solution start->standard_prep sample_prep Prepare Sample (Extract/Filter) start->sample_prep working_standards Prepare Working Standard Solutions standard_prep->working_standards injection Inject Standards & Samples working_standards->injection sample_prep->injection instrument_setup Instrument Setup & Equilibration instrument_setup->injection chromatography Chromatographic Separation injection->chromatography detection Detection (UV/DAD) chromatography->detection data_acquisition Data Acquisition detection->data_acquisition calibration_curve Construct Calibration Curve data_acquisition->calibration_curve quantification Quantify Analyte in Samples calibration_curve->quantification end End quantification->end Logical_Relationship cluster_method HPLC Method Parameters cluster_output Analytical Output Analyte Target Analyte (Carminic Acid or p-Coumaric Acid) Column Stationary Phase (e.g., C18) Analyte->Column MobilePhase Mobile Phase (Composition & pH) Analyte->MobilePhase Detection Detection Wavelength Analyte->Detection RetentionTime Retention Time (Qualitative ID) Column->RetentionTime MobilePhase->RetentionTime PeakArea Peak Area (Quantitative Info) Detection->PeakArea Concentration Analyte Concentration RetentionTime->Concentration PeakArea->Concentration

References

Unlocking the Molecular Architecture: NMR Spectroscopy of Camaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents from natural sources, a comprehensive understanding of their molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor. This application note provides a detailed protocol for the NMR spectroscopic analysis of Camaric acid, a pentacyclic triterpenoid with promising biological activities. The data presented herein, including complete ¹H and ¹³C NMR assignments, will serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a naturally occurring pentacyclic triterpenoid isolated from plants of the Lantana genus, notably Lantana camara. Its chemical formula is C₃₅H₅₂O₆.[1] Triterpenoids are a large and structurally diverse class of natural products known for their wide range of biological activities, and this compound is no exception. It has demonstrated notable nematicidal and antibacterial properties, making it a compound of interest for the development of new therapeutic agents. The definitive structural elucidation and unambiguous assignment of all proton and carbon signals are crucial for understanding its structure-activity relationship and for its potential synthetic modification.

Quantitative NMR Data

The complete ¹H and ¹³C NMR spectral data for this compound, based on the reassigned chemical shifts, are summarized in the tables below. These assignments were achieved through a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Atom No.Chemical Shift (δ) ppmMultiplicityJ (Hz)
1.65m
0.95m
1.95m
1.70m
33.25s
50.83d9.0
1.55m
1.45m
1.50m
1.35m
91.58d11.5
11α1.90m
11β1.15m
125.30t3.5
15α1.75m
15β1.05m
16α2.05m
16β1.85m
182.85dd13.5, 4.0
19α1.20m
19β1.00m
21α1.30m
21β1.10m
224.90dd11.5, 4.5
230.80s
240.90s
251.05s
260.85s
271.15s
290.92d6.5
300.93d6.5
2'6.10q7.0
3'1.85d7.0
4'1.80s
5'---

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Atom No.Chemical Shift (δ) ppm
138.5
226.8
390.8
438.9
555.4
618.2
732.9
839.7
947.5
1036.9
1123.5
12122.5
13143.8
1441.9
1528.1
1623.7
1746.8
1841.5
1946.0
2030.8
2133.8
2275.5
2328.0
2415.5
2516.8
2617.1
2725.9
28183.5
2921.3
3021.2
1'167.5
2'127.8
3'138.5
4'15.8
5'20.5

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 3.28 s

    • Relaxation Delay: 1.0 s

    • Spectral Width: 10 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.09 s

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse programs were used.

    • COSY: Spectral widths of 10 ppm in both dimensions.

    • HSQC: Spectral width of 10 ppm in F2 (¹H) and 165 ppm in F1 (¹³C).

    • HMBC: Spectral width of 10 ppm in F2 (¹H) and 220 ppm in F1 (¹³C). The long-range coupling delay was optimized for a J-coupling of 8 Hz.

Visualizations

Experimental Workflow

G Experimental Workflow for NMR Analysis of this compound cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis a Weigh this compound (5-10 mg) b Dissolve in CDCl3 with TMS a->b c Transfer to 5 mm NMR Tube b->c d 1D NMR (1H, 13C) c->d Insert into Spectrometer e 2D NMR (COSY, HSQC, HMBC) d->e f Fourier Transform & Phasing e->f g Signal Integration & Peak Picking f->g h Structure Elucidation & Signal Assignment g->h i i h->i Final Structure & Data Tables

Workflow for NMR analysis of this compound.
Proposed Antibacterial Mechanism

The antibacterial activity of many pentacyclic triterpenoids, including those of the oleanane type like this compound, is often attributed to their ability to disrupt bacterial cell membranes and inhibit key cellular processes. The following diagram illustrates a plausible signaling pathway for this activity.

G Proposed Antibacterial Signaling Pathway of this compound cluster_0 Bacterial Cell a This compound b Cell Membrane Interaction a->b e Inhibition of Biofilm Formation a->e c Membrane Disruption & Increased Permeability b->c Intercalation d Inhibition of Peptidoglycan Synthesis b->d Enzyme Inhibition f Cell Lysis & Death c->f d->f e->f

References

Application Notes and Protocols: In Vitro Antimicrobial Activity of Camaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camaric acid, a pentacyclic triterpenoid, has been isolated from plant species of the Lantana genus, notably Lantana camara. While research indicates that crude extracts of Lantana camara and some of its isolated constituents possess antimicrobial properties, specific quantitative data on the in vitro antimicrobial activity of purified this compound is limited in currently available scientific literature. However, related compounds isolated from the same plant, such as lantanilic acid and 22-beta-acetoxylantic acid, have demonstrated measurable antimicrobial effects.[1][2][3] This document provides an overview of the reported antimicrobial context of compounds from Lantana camara and detailed protocols for in vitro antimicrobial susceptibility testing that can be applied to this compound and its analogues.

Data Presentation

Table 1: In Vitro Antibacterial Activity of 22-beta-acetoxylantic acid

MicroorganismAssay TypeResultReference
Staphylococcus aureusNot SpecifiedActive[1]
Salmonella typhiNot SpecifiedActive[1]

Table 2: In Vitro Antimicrobial Activity of Lantanilic Acid

MicroorganismAssay TypeZone of Inhibition (mm)InterpretationReference
Staphylococcus aureusDisc Diffusion10Active[3]
Staphylococcus epidermidisDisc Diffusion-Inactive[3]
Escherichia coliDisc Diffusion-Inactive[3]
Pseudomonas aeruginosaDisc Diffusion-Inactive[3]
Candida albicansDisc Diffusion15Very Active[3]

Experimental Protocols

The following are detailed methodologies for key in vitro antimicrobial assays, adapted from studies on Lantana camara extracts and their isolated constituents. These protocols are suitable for evaluating the antimicrobial activity of this compound.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum, standardized to 0.5 McFarland turbidity

  • Positive control (a known antibiotic)

  • Negative control (broth medium alone)

  • Resazurin solution (for viability indication, optional)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound with the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted test compound.

  • Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).

  • Incubation: Incubate the microtiter plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm. The addition of a viability dye like resazurin can also aid in determining the endpoint.

Protocol 2: Disc Diffusion Assay for Zone of Inhibition Measurement

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disc impregnated with the test compound.

Materials:

  • Test compound (this compound)

  • Sterile filter paper discs (6 mm diameter)

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Microbial inoculum, standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Positive control (disc with a known antibiotic)

  • Negative control (disc with solvent only)

Procedure:

  • Inoculation of Agar Plates: Dip a sterile swab into the standardized microbial inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.

  • Preparation of Test Discs: Aseptically apply a known concentration of the test compound solution onto sterile filter paper discs and allow the solvent to evaporate.

  • Placement of Discs: Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

  • Incubation: Incubate the Petri dishes at the appropriate temperature and duration for the microorganism.

  • Measurement of Zone of Inhibition: After incubation, measure the diameter of the clear zone around each disc where microbial growth has been inhibited. The diameter is measured in millimeters (mm).

Visualizations

The following diagrams illustrate the experimental workflows for the described antimicrobial assays.

Broth_Microdilution_Workflow prep_stock Prepare Stock Solution of this compound serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for MIC determination using broth microdilution.

Disc_Diffusion_Workflow prep_inoculum Prepare Standardized Microbial Inoculum streak_plate Streak Inoculum onto Agar Plate prep_inoculum->streak_plate place_discs Place Discs on Inoculated Agar streak_plate->place_discs prep_discs Prepare Discs with This compound prep_discs->place_discs incubate Incubate Plate place_discs->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for the disc diffusion antimicrobial assay.

References

Application Notes and Protocols for the Use of p-Coumaric Acid in Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Among these, phenolic acids have garnered significant attention for their therapeutic potential. This document focuses on p-coumaric acid, a widespread hydroxycinnamic acid found in various plants, fruits, and vegetables.[1] It has demonstrated a range of promising biological activities, including anti-inflammatory and anticancer properties, making it a compelling candidate for further investigation in drug development.[1][2] While the user's query mentioned Camaric acid, the available scientific literature on this specific compound is limited. It has been isolated from Lantana camara and is reported to have nematicidal and anti-inflammatory activities.[3][4] However, due to the extensive research and data available for p-coumaric acid, these notes will primarily focus on this compound as a representative example for natural product drug discovery workflows.

Data Presentation: Biological Activities of p-Coumaric Acid

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of p-coumaric acid from various studies.

Table 1: Cytotoxic Activity of p-Coumaric Acid against Cancer Cell Lines

Cell LineCancer TypeIC50/EC50 ValueDuration of TreatmentReference
HCT-15Colon Carcinoma1400 µmol/L (IC50)Not Specified[5][6]
HT-29Colon Carcinoma1600 µmol/L (IC50)Not Specified[5][6]
HT-29Colorectal Cancer150 µM (IC50)24 hours[7][8]
A375Melanoma4.4 mM (IC50)24 hours[1]
A375Melanoma2.5 mM (IC50)48 hours[1]
B16Melanoma4.1 mM (IC50)24 hours[1]
B16Melanoma2.8 mM (IC50)48 hours[1]
MCF-7Breast Cancer4.95 mM (EC50)Not Specified[9][10]

Table 2: Anti-inflammatory Activity of p-Coumaric Acid

Model SystemKey FindingsMolecular TargetsReference
LPS-stimulated RAW264.7 cellsSignificant inhibition of iNOS, COX-2, IL-1β, and TNF-α expression.NF-κB and MAPKs (ERK1/2) pathways.[11][12]
Adjuvant-induced arthritic ratsReduction in the expression of TNF-α and circulating immune complexes.TNF-α[13]
IL-1β-induced chondrocytesReduction of inflammatory reactions and cellular senescence.NF-κB and MAPK signaling pathways.[14]

Experimental Protocols

Protocol 1: Extraction and Isolation of p-Coumaric Acid from Cynodon dactylon

This protocol is adapted from methodologies described for the isolation of p-coumaric acid from plant sources.[15]

1. Plant Material Preparation: a. Collect fresh Cynodon dactylon (durva grass). b. Wash the plant material thoroughly with distilled water to remove any debris. c. Dry the plant material in a hot air oven at a temperature not exceeding 50°C until a constant weight is achieved. d. Grind the dried plant material into a coarse powder.

2. Extraction: a. Macerate the powdered plant material in methanol for 72 hours at room temperature. b. Filter the extract through Whatman No. 1 filter paper. c. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

3. Isolation by Preparative Thin Layer Chromatography (TLC): a. Prepare preparative TLC plates with silica gel G. b. Dissolve the crude methanolic extract in a minimal amount of methanol. c. Apply the dissolved extract as a band onto the preparative TLC plates. d. Develop the plates in a chromatographic chamber using a solvent system of Chloroform: Methanol: Formic acid (85:10:5 v/v). e. After development, air dry the plates and visualize the bands under UV light. f. Identify the band corresponding to p-coumaric acid by comparing its Rf value with a standard. The reported Rf value is approximately 0.52 in this system. g. Scrape the silica gel from the identified band. h. Elute the compound from the silica gel using methanol. i. Filter and concentrate the eluent to obtain isolated p-coumaric acid.

4. Characterization: a. Confirm the identity and purity of the isolated compound using spectroscopic methods such as UV, Mass Spectrometry, and NMR, and by comparison with a commercial standard.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general method for assessing the effect of p-coumaric acid on the viability of cancer cells.[16][17]

1. Cell Culture: a. Culture the desired cancer cell line (e.g., HCT-15, A375) in the appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding: a. Trypsinize the cells and perform a cell count using a hemocytometer. b. Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium. c. Incubate the plate for 24 hours to allow for cell attachment.

3. Treatment with p-Coumaric Acid: a. Prepare a stock solution of p-coumaric acid in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations. b. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of p-coumaric acid. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (cells with medium only). c. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

4. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible. c. Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals. d. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm. b. Calculate the percentage of cell viability for each concentration compared to the control. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: In Vitro Anti-Inflammatory Activity by Inhibition of Albumin Denaturation

This protocol provides a simple method to screen for anti-inflammatory activity by measuring the inhibition of protein denaturation.[18][19][20][21][22]

1. Preparation of Reagents: a. Prepare a 1% aqueous solution of bovine serum albumin (BSA). b. Prepare different concentrations of p-coumaric acid and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable buffer (e.g., Tris buffer, pH 6.6).

2. Assay Procedure: a. To 0.5 mL of each concentration of the test sample or standard, add 0.5 mL of the 1% BSA solution. b. Incubate the mixture at 37°C for 20 minutes. c. Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes. d. After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm. e. A control sample consists of the BSA solution and the buffer without the test compound.

3. Data Analysis: a. Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100 b. Determine the IC50 value for the inhibition of protein denaturation.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 Natural Product Sourcing and Preparation cluster_1 Biological Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Validation Plant Material Plant Material Extraction Extraction Plant Material->Extraction Fractionation Fractionation Extraction->Fractionation Isolation of Pure Compound Isolation of Pure Compound Fractionation->Isolation of Pure Compound In Vitro Assays In Vitro Assays Isolation of Pure Compound->In Vitro Assays Active Compound Active Compound In Vitro Assays->Active Compound Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Anti-inflammatory Assays Anti-inflammatory Assays Cytotoxicity Assays (e.g., MTT)->Anti-inflammatory Assays Other Bioassays Other Bioassays Anti-inflammatory Assays->Other Bioassays Animal Models Animal Models Active Compound->Animal Models Cell-based Assays Cell-based Assays Signaling Pathway Analysis (e.g., Western Blot) Signaling Pathway Analysis (e.g., Western Blot) Cell-based Assays->Signaling Pathway Analysis (e.g., Western Blot) Target Identification Target Identification Signaling Pathway Analysis (e.g., Western Blot)->Target Identification Efficacy Studies Efficacy Studies Toxicity Studies Toxicity Studies Efficacy Studies->Toxicity Studies

Caption: General workflow for natural product drug discovery.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK pCA p-Coumaric Acid pCA->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_p p-NF-κB NFkB->NFkB_p translocates to Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α, IL-1β) NFkB_p->Inflammatory_Genes activates transcription Nucleus Nucleus NFkB_IkB NF-κB/IκB Complex NFkB_IkB->NFkB releases

Caption: Inhibition of the NF-κB signaling pathway by p-coumaric acid.

G pCA p-Coumaric Acid ROS Increased ROS pCA->ROS Bax Bax pCA->Bax upregulates Bcl2 Bcl-2 pCA->Bcl2 downregulates Mito Mitochondria ROS->Mito induces stress CytoC Cytochrome c Mito->CytoC releases Bax->Mito promotes permeabilization Bcl2->Mito inhibits permeabilization Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by p-coumaric acid.

References

Application Notes and Protocols for Testing p-Coumaric Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Protocol for Testing p-Coumaric Acid Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction: p-Coumaric acid (p-CA), a natural phenolic compound found in various plants, fruits, and vegetables, has garnered significant interest for its potential therapeutic properties, including its anti-cancer effects.[1][2] This document provides a comprehensive set of protocols to assess the cytotoxic effects of p-Coumaric acid on cancer cell lines. The methodologies detailed herein are designed to enable researchers to evaluate cell viability, membrane integrity, and the induction of apoptosis, thereby elucidating the cytotoxic mechanism of p-Coumaric acid.

Data Presentation

Table 1: Reported IC50 Values of p-Coumaric Acid in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Assay
HCT-15Colon Cancer1400Not SpecifiedAntiproliferative Test
HT-29Colon Cancer1600Not SpecifiedAntiproliferative Test
HT-29Colon Cancer15024MTT Assay
Neuroblastoma N2aNeuroblastoma15072Apoptosis Assay
A375MelanomaVaries24/48CCK-8 Assay
B16MelanomaVaries24/48CCK-8 Assay

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number.[3][4]

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable cancer cell lines for cytotoxicity testing.

Materials:

  • Selected cancer cell line (e.g., HCT-15, HT-29, A375)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks (T-25 or T-75)

  • 96-well and 6-well plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency.

  • To subculture, aspirate the old medium and wash the cells with PBS.

  • Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes to detach the cells.

  • Neutralize the trypsin with 5-10 mL of complete growth medium and transfer the cell suspension to a centrifuge tube.

  • Centrifuge at 1000 rpm for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh medium.

  • Seed the cells into new flasks or plates for experiments.

MTT Assay for Cell Viability

Objective: To determine the effect of p-Coumaric acid on cell proliferation and viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

  • Cells seeded in a 96-well plate

  • p-Coumaric acid stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of p-Coumaric acid in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of p-Coumaric acid. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[7][8] LDH is a stable cytoplasmic enzyme that is released upon cell lysis.[7]

Materials:

  • Cells seeded in a 96-well plate

  • p-Coumaric acid

  • Commercially available LDH cytotoxicity assay kit (e.g., from ThermoFisher Scientific or Promega)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of p-Coumaric acid for the desired time period.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[8]

  • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity using the formula provided by the manufacturer.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine externalization and membrane integrity.

Materials:

  • Cells seeded in a 6-well plate

  • p-Coumaric acid

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with p-Coumaric acid for 24-48 hours.

  • Harvest the cells by trypsinization and collect both floating and adherent cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Mandatory Visualizations

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis prep1 Cell Culture prep2 Cell Seeding in Plates prep1->prep2 treat Treat with p-Coumaric Acid (Various Concentrations & Times) prep2->treat assay1 MTT Assay (Cell Viability) treat->assay1 assay2 LDH Assay (Membrane Integrity) treat->assay2 assay3 Apoptosis Assay (Annexin V/PI) treat->assay3 analysis1 Calculate % Viability & IC50 assay1->analysis1 analysis2 Calculate % Cytotoxicity assay2->analysis2 analysis3 Quantify Apoptotic Cells assay3->analysis3

Caption: Experimental workflow for assessing p-Coumaric acid cytotoxicity.

G cluster_cell Cancer Cell pCA p-Coumaric Acid ROS ↑ Reactive Oxygen Species (ROS) pCA->ROS induces Bcl2_family Bcl-2 Family Proteins ↓ Bcl-2 (Anti-apoptotic) ↑ Bax (Pro-apoptotic) pCA->Bcl2_family regulates Mito Mitochondrial Dysfunction (↓ Membrane Potential) ROS->Mito CytoC ↑ Cytochrome c Release Mito->CytoC Caspases Caspase Activation (Caspase-9, Caspase-3) CytoC->Caspases activates Bcl2_family:f1->Mito promotes Bcl2_family:f0->Mito inhibits Apoptosis Apoptosis Caspases->Apoptosis executes

Caption: Proposed signaling pathway of p-Coumaric acid-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Carminic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the extraction yield of carminic acid.

Frequently Asked Questions (FAQs)

Q1: What is carminic acid and what are its common sources?

Carminic acid is a naturally occurring red pigment.[1] It is classified as a hydroxyanthrapurin and is found in several species of scale insects, most notably the cochineal insect (Dactylopius coccus), which are parasites of prickly pear cacti.[2][3] The insects produce the acid as a deterrent to predators.

Q2: What are the main challenges in carminic acid extraction?

The primary challenges in carminic acid extraction include low and inconsistent yields, the use of large quantities of toxic solvents, and the time-consuming and labor-intensive nature of conventional methods.[4][5] Additionally, the presence of allergenic proteins from the insects can be a concern.[5]

Q3: What are the key factors that influence the extraction yield of carminic acid?

Several factors can significantly impact the extraction yield, including:

  • Extraction Method: The choice of extraction technique (e.g., conventional solvent, ultrasound-assisted, microwave-assisted) plays a crucial role.

  • Solvent: The type of solvent (e.g., water, ethanol, acidic or alkaline solutions) and the solvent-to-solid ratio are critical parameters.[2][3][6]

  • Temperature: Extraction temperature can affect both the solubility of carminic acid and its potential degradation.

  • Time: The duration of the extraction process influences the amount of carminic acid recovered.[7]

  • pH: The acidity or alkalinity of the extraction medium can impact the stability and solubility of the pigment.[8]

  • Number of Extraction Stages: Multiple extraction stages can increase the overall yield.[7]

Troubleshooting Guides

Issue 1: Low Extraction Yield

Possible Cause 1: Suboptimal Extraction Method

Traditional solvent extraction methods can result in lower yields compared to modern techniques.

Troubleshooting Steps:

  • Consider Advanced Extraction Techniques: Evaluate the use of Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which have been shown to provide higher yields in shorter times.[2] Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE) are also effective alternatives that can reduce the use of toxic solvents.[5]

  • Optimize Extraction Parameters: For your chosen method, systematically optimize parameters such as temperature, time, and solvent-to-solid ratio. A response surface methodology can be employed to identify the optimal conditions.[3]

Possible Cause 2: Inappropriate Solvent System

The solubility of carminic acid is highly dependent on the solvent used.

Troubleshooting Steps:

  • Solvent Selection: Carminic acid is soluble in water, alcohol, and alkaline solutions.[2][9] For aqueous extractions, consider using a solution of sodium carbonate.[3][8] A mixture of methanol and water (e.g., 65:35 v/v) has also been shown to be effective.[6]

  • pH Adjustment: The pH of the extraction medium can influence yield. For instance, an alkaline solution (pH 9) can be effective for extraction.[8]

Possible Cause 3: Incomplete Liberation of Carminic Acid

The pigment is contained within the insect's tissues.

Troubleshooting Steps:

  • Pre-treatment of Raw Material: Ensure the dried cochineal insects are finely ground to a small particle size (e.g., -100 mesh) to increase the surface area for extraction.[8]

  • Degreasing: Pre-extracting waxes and fats with an organic solvent like hexane can improve the subsequent extraction of carminic acid.[8]

Issue 2: Degradation of Carminic Acid During Extraction

Possible Cause 1: Thermal Decomposition

Carminic acid can be sensitive to high temperatures.

Troubleshooting Steps:

  • Temperature Control: While higher temperatures can increase extraction rates, they may also lead to degradation. It has been noted that higher temperatures do not always increase the extraction yield.[7] For methods like UAE and MAE, optimize the temperature to find a balance between efficiency and stability. A temperature of 60°C has been used effectively in these methods.[2]

  • Minimize Exposure Time: Reduce the duration of exposure to high temperatures to minimize degradation.

Possible Cause 2: pH Instability

Carminic acid's stability is pH-dependent.

Troubleshooting Steps:

  • Monitor and Control pH: Maintain the pH of the extraction medium within a stable range. While alkaline conditions can be effective for extraction, prolonged exposure to strong acids or bases may cause degradation.

  • Post-Extraction Neutralization: If using acidic or alkaline conditions for extraction, consider neutralizing the extract to a more stable pH for storage.

Data Presentation

Table 1: Comparison of Carminic Acid Extraction Yields and Efficiencies

Extraction MethodYield (%)Efficiency (mg/min)Reference
Conventional Extraction17.8 - 31.92.0 - 10.6[2]
Ultrasound-Assisted Extraction (UAE)49.231.3[2]
Microwave-Assisted Extraction (MAE)40.927.3[2]
Pressurized Liquid Extraction (PLE)42.4Not Reported[2]
Supercritical Fluid Extraction (SFE)39.4Not Reported[2]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Carminic Acid

This protocol is based on optimized conditions for achieving high yields.[2]

Materials:

  • Dried and finely ground cochineal insects

  • Solvent (e.g., water or ethanol)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filter paper

Procedure:

  • Weigh a specific amount of ground cochineal and place it in an extraction vessel.

  • Add the extraction solvent at a specified solvent-to-solid ratio (e.g., 20:1 mL/g).

  • Place the vessel in an ultrasonic bath set to a specific temperature (e.g., 60°C).

  • Apply ultrasound for a predetermined time (e.g., 15 minutes).

  • After extraction, separate the solid material from the liquid extract by centrifugation followed by filtration.

  • The supernatant contains the extracted carminic acid and can be further purified.

Protocol 2: Purification by Recrystallization

This is a general method for purifying solid compounds.

Materials:

  • Crude carminic acid extract

  • Suitable solvent (a solvent in which the acid is soluble at high temperatures but less soluble at low temperatures)

  • Heating apparatus (e.g., hot plate)

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Dissolve the crude carminic acid extract in a minimal amount of the hot solvent.

  • If there are insoluble impurities, filter the hot solution.

  • Allow the solution to cool slowly and undisturbed. Crystals of carminic acid should form.

  • Once crystallization is complete, collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_purification Purification raw_material Dried Cochineal Insects grinding Grinding (-100 mesh) raw_material->grinding degreasing Degreasing (Hexane) grinding->degreasing extraction Solid-Liquid Extraction (e.g., UAE, MAE) degreasing->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration crude_extract Crude Carminic Acid Extract filtration->crude_extract purification_step Purification (e.g., Recrystallization, Chromatography) crude_extract->purification_step pure_acid Pure Carminic Acid purification_step->pure_acid

Caption: General workflow for carminic acid extraction and purification.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Extraction Yield cause1 Suboptimal Extraction Method low_yield->cause1 cause2 Inappropriate Solvent System low_yield->cause2 cause3 Incomplete Liberation low_yield->cause3 solution1a Use Advanced Methods (UAE, MAE) cause1->solution1a solution1b Optimize Parameters cause1->solution1b solution2a Select Appropriate Solvent cause2->solution2a solution2b Adjust pH cause2->solution2b solution3a Pre-treatment (Grinding) cause3->solution3a solution3b Degreasing cause3->solution3b

Caption: Troubleshooting logic for low carminic acid extraction yield.

References

Technical Support Center: Purifying Camaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Camaric acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and similar triterpenoids.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Inefficient initial extraction from the plant material.- Ensure the plant material (Lantana camara leaves) is thoroughly dried and finely powdered to maximize surface area for solvent penetration. - Consider alternative extraction methods such as Soxhlet extraction or ultrasound-assisted extraction, which can be more efficient than simple maceration.[1] - Optimize the solvent system. While ethanol or methanol are commonly used, a mixture of solvents might improve extraction efficiency.
Presence of Pigments (e.g., Chlorophyll) in the Extract Co-extraction of pigments with the desired triterpenoids.- Perform a preliminary wash of the crude extract with a non-polar solvent like hexane to remove chlorophyll and other lipids. - Utilize an alkaline extraction method. Treating the plant material with alkalinized ethanol can yield pigment-free extracts.
Broad or Tailing Peaks in Chromatography - Inappropriate solvent system or stationary phase. - Co-elution with structurally similar compounds.- For column chromatography, perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation. - Employ orthogonal chromatography techniques. If normal-phase chromatography provides poor separation, switch to reversed-phase chromatography for the subsequent purification step. - Consider using a different stationary phase. If silica gel is not effective, an alumina or a bonded-phase column might provide better resolution.
Difficulty in Achieving High Purity (>95%) Presence of closely related triterpenoid isomers or other impurities with similar polarity.- Recrystallization is a crucial final step for purifying crystalline compounds like this compound. Experiment with different solvent systems to induce crystallization and remove minor impurities. - Preparative High-Performance Liquid Chromatography (HPLC) can be employed for final polishing to achieve high purity, although this may result in lower overall yield.
Product Degradation during Purification This compound may be sensitive to prolonged exposure to certain conditions like strong acids, bases, or high temperatures.- Avoid harsh pH conditions during extraction and purification steps. - Use moderate temperatures for solvent evaporation (e.g., rotary evaporation at <40°C). - Store purified this compound in a cool, dark, and dry place to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials and expected yields for this compound purification?

A1: this compound is a triterpenoid commonly isolated from the leaves of Lantana camara. The yield of purified triterpenoids from plant material can be low and variable. For instance, in one study on a related triterpenoid from Lantana camara, 20 mg of a pure compound was isolated from the ethyl acetate fraction of the initial plant extract.[2]

Quantitative Data from a Representative Triterpenoid Isolation

Parameter Value
Starting Material Lantana camara leaves
Initial Extraction Method Maceration followed by fractionation
Fraction Used for Purification Ethyl Acetate Fraction
Final Purified Compound 20 mg
Final Purity Crystalline solid

Q2: What are the most common impurities encountered when purifying this compound?

A2: The most common impurities are other structurally similar pentacyclic triterpenoids present in Lantana camara, such as Lantadene A, Lantadene B, and Icterogenin.[3] Additionally, pigments like chlorophyll and various flavonoids and steroids are often co-extracted.[4][5]

Q3: Which chromatographic techniques are most effective for this compound purification?

A3: A multi-step chromatographic approach is typically most effective. This usually involves:

  • Initial clean-up: This can be a simple solvent partitioning or a rapid filtration through a pad of silica gel to remove highly polar or non-polar impurities.

  • Column Chromatography: Gravity column chromatography or flash chromatography using silica gel is commonly used for the primary separation of the crude extract.[2]

  • Preparative HPLC: For achieving high purity, reversed-phase preparative HPLC can be used as a final polishing step.

Q4: How can I confirm the identity and purity of my purified this compound?

A4: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the purification.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound (C35H52O6).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of Triterpenoids from Lantana camara
  • Preparation of Plant Material: Air-dry the leaves of Lantana camara in the shade and then grind them into a fine powder.

  • Extraction: Macerate the powdered leaves in 95% ethanol at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Fractionation: Suspend the crude ethanol extract in water and sequentially partition it with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. The triterpenoids, including this compound, are typically enriched in the ethyl acetate fraction.

  • Concentration: Evaporate the solvent from the ethyl acetate fraction to obtain the crude triterpenoid-rich extract.

Protocol 2: Chromatographic Purification of this compound
  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane.

  • Sample Loading: Dissolve the crude ethyl acetate extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica-adsorbed sample onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (gradient elution). For example, start with 100% hexane, then move to 95:5, 90:10, 85:15 (and so on) hexane:ethyl acetate.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) and monitor the composition of each fraction using TLC.

  • TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light or by staining with an appropriate reagent (e.g., ceric sulfate spray followed by heating).

  • Pooling and Concentration: Combine the fractions that contain the pure compound (as determined by TLC) and evaporate the solvent to yield the purified this compound.

  • Recrystallization: Dissolve the purified solid in a minimal amount of a hot solvent (e.g., methanol or acetone) and allow it to cool slowly to form crystals. Filter the crystals and wash them with a small amount of cold solvent to obtain the final pure product.

Visualizations

Logical Workflow for this compound Purification

purification_workflow start Start: Dried Lantana camara Leaves extraction Solvent Extraction (e.g., Ethanol Maceration) start->extraction filtration Filtration and Concentration extraction->filtration fractionation Solvent-Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) filtration->fractionation ethyl_acetate Ethyl Acetate Fraction (Enriched in Triterpenoids) fractionation->ethyl_acetate column_chromatography Silica Gel Column Chromatography (Gradient Elution) ethyl_acetate->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling recrystallization Recrystallization pooling->recrystallization final_product Pure this compound recrystallization->final_product analysis Purity and Identity Confirmation (HPLC, MS, NMR) final_product->analysis

Caption: A typical workflow for the isolation and purification of this compound.

Putative Signaling Pathway for the Bioactivity of Related Phenolic Acids

While the specific signaling pathways for this compound are not yet fully elucidated, related phenolic and triterpenoid compounds are known to exert anti-inflammatory and antioxidant effects through pathways like NF-κB and PI3K/Akt. The following diagram illustrates a plausible mechanism.

signaling_pathway camaric_acid This compound (or related triterpenoid) pi3k PI3K camaric_acid->pi3k Activates ikk IKK camaric_acid->ikk Inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) inflammatory_stimuli->ikk ros Reactive Oxygen Species (ROS) ros->ikk akt Akt pi3k->akt antioxidant_response Antioxidant Response akt->antioxidant_response Promotes ikb IκBα ikk->ikb Phosphorylates (leading to degradation) nfkb NF-κB ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates to pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->pro_inflammatory_genes Induces

Caption: A putative anti-inflammatory and antioxidant signaling pathway.

References

Avoiding experimental artifacts with Camaric acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specifically regarding experimental artifacts and detailed protocols for Camaric acid is limited in current scientific literature. The following troubleshooting guide and frequently asked questions are based on general principles for natural product-derived compounds and related acidic molecules. Researchers should adapt these recommendations to their specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural product with the chemical formula C35H52O6.[1][2] It has been reported to possess nematicidal and topical anti-inflammatory activities.[3] One study indicated an IC50 value of 0.67 mg/ear in a TPA mouse ear edema model for its anti-inflammatory effect.[3]

Q2: How should I store and handle this compound?

Q3: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?

Inconsistent results with natural product compounds like this compound in cell-based assays can stem from several factors, including:

  • Compound Stability: Degradation of the compound in culture media over the course of the experiment.

  • Solubility Issues: Precipitation of the compound at the concentrations used.

  • Off-Target Effects: Interaction with unintended cellular targets.[5]

  • Assay Interference: The compound may directly interfere with the assay readout (e.g., fluorescence, absorbance).[6]

Q4: Can this compound interfere with my biochemical assays?

Yes, it is possible. Compounds with structures similar to other natural products, which often contain phenolic or other reactive groups, can interfere with biochemical assays through various mechanisms[6]:

  • Redox Activity: The compound may act as a reducing or oxidizing agent, affecting assay components.[6]

  • Chemical Reactivity: It might covalently modify proteins or other molecules in the assay.[7]

  • Fluorescence Interference: The compound itself may be fluorescent or quench the fluorescence of a reporter molecule.[6]

  • Light Scattering: Precipitated compound can scatter light, leading to false positives in absorbance-based assays.[6]

Troubleshooting Guide

Issue 1: Poor Solubility and Compound Precipitation
Symptom Possible Cause Suggested Solution
Visible precipitate in stock solution or culture medium.Exceeding the solubility limit of this compound in the chosen solvent or buffer.1. Prepare a fresh stock solution in an appropriate organic solvent (e.g., DMSO).2. Determine the optimal working concentration by performing a solubility test in your experimental medium.3. Use sonication or gentle warming to aid dissolution.[2]4. Consider the use of a carrier solvent or surfactant, but run appropriate vehicle controls.
Inconsistent results at higher concentrations.Compound precipitation over time during the experiment.1. Lower the working concentration.2. Reduce the incubation time if experimentally feasible.3. Visually inspect plates for precipitation before taking readings.
Issue 2: Assay Interference
Symptom Possible Cause Suggested Solution
High background signal in absorbance or fluorescence-based assays.Intrinsic absorbance or fluorescence of this compound.1. Run a control with this compound in the assay buffer without the biological target to measure its intrinsic signal.2. Subtract the background signal from your experimental readings.
Inhibition observed in an enzyme assay that is not dose-dependent or reproducible.Non-specific inhibition due to compound aggregation or redox cycling.1. Perform control experiments with and without a non-ionic detergent (e.g., Triton X-100) to check for aggregation-based inhibition.2. Include a reducing agent like DTT in the assay buffer to mitigate redox cycling, but be aware that DTT itself can interfere with some assays.[7]
Unexpected results in assays using colorimetric reagents (e.g., Trinder reaction).Interference with the chemical reaction of the assay.1. Investigate if the assay chemistry is susceptible to interference from acidic or phenolic compounds.[8]2. If possible, use an orthogonal assay with a different detection method to validate your findings.

Experimental Protocols

Due to the lack of specific published experimental protocols for this compound, a generalized protocol for assessing potential assay interference is provided below.

Protocol: Assessing Assay Interference of a Test Compound

  • Objective: To determine if the test compound (e.g., this compound) interferes with the assay readout in the absence of the biological target.

  • Materials:

    • Test compound stock solution.

    • Assay buffer.

    • Detection reagent (e.g., fluorescent substrate, colorimetric reagent).

    • Microplate reader.

  • Procedure:

    • Prepare a dilution series of the test compound in the assay buffer at the same concentrations that will be used in the main experiment.

    • Add the diluted compound to the wells of a microplate.

    • Include a vehicle control (solvent only).

    • Add the detection reagent to all wells.

    • Incubate the plate under the same conditions as the main experiment (time, temperature).

    • Measure the signal (absorbance, fluorescence, etc.) using a microplate reader.

  • Data Analysis:

    • Compare the signal from the wells containing the test compound to the vehicle control.

    • A significant difference in the signal indicates that the compound interferes with the assay readout.

Visualizations

Below are generalized diagrams representing common experimental workflows and potential points of interference.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Data Acquisition Compound This compound Stock Solution Treatment Cell Treatment Compound->Treatment Cells Cell Culture Cells->Treatment Assay_Reagents Assay Reagents Reaction Biochemical Reaction Assay_Reagents->Reaction Lysis Cell Lysis/ Supernatant Collection Treatment->Lysis Lysis->Reaction Readout Signal Detection (Absorbance, Fluorescence) Reaction->Readout

Caption: A general experimental workflow for cell-based assays.

Interference_Pathway cluster_true True Biological Effect Compound Test Compound (e.g., this compound) Target Biological Target (e.g., Enzyme, Receptor) Compound->Target On-Target Binding Compound->Target Non-specific Binding (Aggregation) Assay_System Assay System (Substrate, Reagents) Compound->Assay_System Direct Interference (Redox, Fluorescence) Target->Assay_System Modulation Signal Measured Signal Assay_System->Signal

Caption: Distinguishing true biological effects from experimental artifacts.

References

Technical Support Center: Optimizing HPLC Separation of Camaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Camaric acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for this compound analysis?

For initial analysis of this compound, a reversed-phase HPLC method is recommended. Based on methods for structurally similar compounds like p-coumaric acid, a C18 column is a suitable stationary phase.[1] A gradient elution with a mobile phase consisting of an acidified aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.[2][3] The UV detection wavelength can be initially set around 270-310 nm, which is a common range for phenolic acids.[1][4]

Q2: How can I improve the peak shape of my this compound?

Poor peak shape, such as tailing, is a common issue in the analysis of acidic compounds. Here are several ways to improve it:

  • Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of this compound. This keeps the analyte in its protonated, less polar form, leading to better retention and symmetrical peaks on a reversed-phase column.[5]

  • Mobile Phase Modifiers: Adding a small amount of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the mobile phase can help to reduce peak tailing by minimizing interactions with residual silanols on the silica-based stationary phase.[5][6]

  • Column Choice: If tailing persists, consider using a column with a different stationary phase, such as one with end-capping or a polar-embedded phase, which can offer better peak shapes for polar compounds.[5]

Q3: My retention time for this compound is not consistent. What are the possible causes?

Retention time variability can be caused by several factors:

  • Mobile Phase Composition: In reversed-phase chromatography, even a small change of 1% in the organic solvent concentration can alter retention times by 5-15%.[7] Prepare the mobile phase accurately, preferably by weight, and ensure proper mixing and degassing.[7]

  • Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven is crucial for maintaining a stable temperature and ensuring reproducibility.[7][8]

  • Column Equilibration: Insufficient column equilibration between runs, especially after a gradient, can lead to shifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[8][9]

  • pH Control: For ionizable compounds like this compound, a small change in mobile phase pH (as little as 0.1 units) can significantly shift retention times.[7]

Q4: What should I do if I observe a noisy or drifting baseline?

A noisy or drifting baseline can interfere with peak detection and integration. Common causes and solutions include:

  • Mobile Phase Issues: Ensure mobile phase components are of high purity (HPLC grade), miscible, and properly degassed.[6][9] A dirty flow cell in the detector can also cause baseline noise and can be cleaned with a strong solvent like methanol or 1N nitric acid.[9][10]

  • Detector Problems: An aging detector lamp can lead to increased noise. Check the lamp's energy output and replace it if necessary.[10]

  • System Leaks: Check for any loose fittings or leaks in the system, as this can cause pressure fluctuations and a noisy baseline.[6][10]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the HPLC separation of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with the stationary phase (silanol groups).Lower the mobile phase pH with an acid modifier (e.g., 0.1% formic acid).[5] Consider using an end-capped C18 column or a different stationary phase.[5]
Sample solvent is stronger than the mobile phase.Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.[5]
Peak Broadening Extra-column volume (e.g., long tubing between column and detector).Use tubing with a smaller internal diameter and minimize its length.[8]
Column contamination or degradation.Replace the guard column or the analytical column.[8][11]
Low flow rate.Increase the flow rate within the column's recommended operating range.[8]
Split Peaks Column void or channeling.Replace the column.[9][11]
Partially blocked frit.Try back-flushing the column. If the problem persists, replace the column.
Sample injection issue.Ensure the sample is fully dissolved and the injection solvent is compatible with the mobile phase.
No Peaks or Very Small Peaks Sample degradation.Investigate the stability of this compound under your sample preparation and storage conditions.[12][13]
Incorrect detector wavelength.Determine the UV maximum absorbance for this compound and set the detector accordingly.[8]
Insufficient sample concentration.Increase the sample concentration or the injection volume.[10]
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing).Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace the blocked component.[8][9]
Precipitated buffer in the mobile phase.Ensure the buffer is soluble in the mobile phase, especially when mixing with high percentages of organic solvent. Flush the system with a high-aqueous mobile phase to dissolve any precipitates.[9][14]

Experimental Protocols

General HPLC Method for this compound

This protocol is a starting point for the analysis of this compound and may require optimization.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

Sample Stability Testing Protocol

To assess the stability of this compound in your sample matrix and solvent:

  • Prepare your sample solution as you would for analysis.

  • Divide the sample into several aliquots.

  • Analyze one aliquot immediately (time zero).

  • Store the remaining aliquots under different conditions (e.g., room temperature, 4°C, protected from light).

  • Analyze the stored aliquots at various time points (e.g., 4, 8, 24, and 48 hours).

  • Compare the peak area and look for the appearance of new peaks, which could indicate degradation.[13][15]

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Preparation Injector Injector Sample->Injector MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump Solvent Delivery Pump->Injector Sample Injection Column Column Injector->Column Sample Injection Detector Detector Column->Detector Separation Chromatogram Chromatogram Generation Detector->Chromatogram Signal Output Analysis Peak Integration & Quantification Chromatogram->Analysis

Caption: A typical workflow for HPLC analysis.

Troubleshooting_Tree Start Problem with Chromatogram PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention Time? Start->RetentionTime Baseline Baseline Issues? Start->Baseline Tailing Tailing PeakShape->Tailing Yes Broadening Broadening PeakShape->Broadening If not tailing Splitting Splitting PeakShape->Splitting If not broadening CheckTemp Check Column Temperature RetentionTime->CheckTemp Yes CheckMobilePhase Check Mobile Phase Prep RetentionTime->CheckMobilePhase Equilibrate Ensure Proper Equilibration RetentionTime->Equilibrate Degas Degas Mobile Phase Baseline->Degas Yes CleanDetector Clean Detector Cell Baseline->CleanDetector CheckLeaks Check for Leaks Baseline->CheckLeaks AdjustpH Adjust Mobile Phase pH Tailing->AdjustpH CheckSolvent Check Sample Solvent Tailing->CheckSolvent CheckTubing Check Tubing Length Broadening->CheckTubing ReplaceColumn Replace Column Splitting->ReplaceColumn

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Identification of Carminic Acid Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carminic acid. The information is designed to assist in identifying and characterizing its degradation products.

Frequently Asked Questions (FAQs)

Q1: My carminic acid solution is changing color. What could be the cause?

A color change in your carminic acid solution, often observed as a shift from red to yellow or a decrease in color intensity, is a primary indicator of degradation. This can be initiated by several factors, including exposure to light (photodegradation), changes in pH, elevated temperatures, or the presence of oxidizing agents.[1] It is crucial to store carminic acid solutions in the dark and at controlled temperatures to minimize degradation.

Q2: I am observing unexpected peaks in my HPLC chromatogram. How can I determine if they are degradation products?

Unexpected peaks can arise from various sources, including impurities in the starting material, contaminants from solvents or vials, or degradation products. To identify if the new peaks are degradation products, you can perform a forced degradation study. By intentionally exposing your carminic acid sample to stress conditions (acid, base, oxidation, heat, light), you can observe the formation and growth of degradation peaks, helping to confirm their origin.[2][3] Comparing the chromatograms of stressed and unstressed samples will provide clear evidence.

Q3: What are the most common degradation products of carminic acid?

Under harsh environmental or forced degradation conditions, carminic acid typically undergoes hydrolysis, leading to the loss of the C-glucosyl and/or carboxylic acid groups from the anthraquinone core.[4][5] Key degradation products identified in various studies include decarboxylated kermesic acid and other anthraquinone derivatives.[4] Enzymatic degradation can yield metabolites such as 1-carboxy 2-methyl 4,6,7,10-tetrahydroxy anthracene-3-8-dione and 3-4-dihydroxy phenol.

Q4: How can I confirm the structure of a suspected degradation product?

High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation.[1][4] By obtaining the accurate mass of the degradation product, you can determine its elemental composition. Fragmentation analysis (MS/MS) provides information about the structure by identifying characteristic losses, such as the loss of a glucoside moiety (162 Da) or a carboxyl group (44 Da).[1]

Troubleshooting Guides

HPLC Analysis
Issue Possible Cause Troubleshooting Steps
Peak Tailing for Carminic Acid Peak Secondary interactions with the stationary phase due to the acidic nature of carminic acid.- Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to keep the carboxylic acid group protonated. - Use a high-purity, end-capped C18 column to minimize silanol interactions. - Consider a lower injection volume or concentration to avoid column overload.[6]
Co-elution of Peaks Isomers of carminic acid or structurally similar degradation products may have similar retention times.- Optimize the HPLC gradient to improve separation. A shallower gradient can increase resolution. - Experiment with different stationary phases (e.g., phenyl-hexyl) that offer different selectivity. - Adjust the column temperature; sometimes a change of a few degrees can significantly impact resolution.
Ghost Peaks Contamination in the mobile phase, sample carryover from previous injections, or bleed from the column.- Run a blank gradient (injecting only the mobile phase) to identify the source of the ghost peaks. - Ensure high-purity solvents and freshly prepared mobile phases. - Implement a robust needle wash protocol between injections to prevent carryover.
Poor Peak Shape (Splitting or Broadening) Column degradation, incompatibility between the sample solvent and mobile phase, or a void at the column inlet.- If possible, dissolve the sample in the initial mobile phase. - Flush the column with a strong solvent to remove potential contaminants. If the problem persists, the column may need replacement. - To check for a void, reverse the column and flush at a low flow rate.[7]
Mass Spectrometry Analysis
Issue Possible Cause Troubleshooting Steps
Difficulty Identifying Molecular Ion Formation of adducts (e.g., with sodium [M+Na]+) or multiple charged species.- Examine the mass spectrum for ions corresponding to common adducts. - Use deconvolution software to identify the neutral mass from multiple charged species.
Ambiguous Fragmentation Pattern Insufficient collision energy for fragmentation or complex fragmentation pathways.- Optimize the collision energy in your MS/MS experiments to achieve informative fragmentation. - Compare the fragmentation pattern to known fragmentation pathways of similar compounds (e.g., other anthraquinone glycosides).[1]
Low Signal Intensity for Degradation Products Low concentration of the degradation product or ion suppression from the sample matrix.- Increase the concentration of the injected sample if possible. - Dilute the sample to mitigate matrix effects. - Optimize the ionization source parameters (e.g., spray voltage, gas flow) for the analytes of interest.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for inducing the degradation of carminic acid under various stress conditions to generate degradation products for identification.[2][8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of carminic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of carminic acid in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the solvent to the desired concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of carminic acid (e.g., 100 µg/mL in methanol/water) to a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

3. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC-MS method.

  • Monitor for the appearance of new peaks and the decrease in the area of the parent carminic acid peak.

HPLC-MS Method for the Analysis of Carminic Acid and its Degradation Products

This method provides a starting point for the separation and identification of carminic acid and its degradation products.[5]

  • Instrumentation:

    • High-Performance Liquid Chromatograph coupled with a Diode Array Detector (DAD) and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • DAD Wavelength: 280 nm and 495 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350°C.

    • Nebulizer Pressure: 40 psi.

    • Scan Range: m/z 100-1000.

    • MS/MS Analysis: For structural elucidation, perform targeted MS/MS on the parent ions of interest using a suitable collision energy (e.g., 15-40 eV).

Data Presentation

Table 1: Common Degradation Products of Carminic Acid
Degradation Product Molecular Formula Monoisotopic Mass (Da) Observed [M-H]⁻ (m/z) Notes
Carminic AcidC₂₂H₂₀O₁₃492.0853491.083Parent Compound
Decarboxylated Kermesic AcidC₁₅H₁₀O₆286.0477285.040Loss of glucosyl and carboxyl groups[4]
Kermesic AcidC₁₆H₁₀O₈330.0376329.030
Flavokermesic AcidC₁₆H₁₀O₇314.0427313.035
Table 2: Summary of Forced Degradation Conditions and Expected Outcomes
Stress Condition Reagent/Parameter Typical Duration Expected Outcome
Acid Hydrolysis 0.1 M HCl at 60°C24 hoursHydrolysis of the glycosidic bond, potential decarboxylation.
Base Hydrolysis 0.1 M NaOH at 60°C2 hoursRapid degradation, potential opening of the anthraquinone ring.
Oxidation 3% H₂O₂ at room temp.24 hoursFormation of various oxidized products.
Thermal 80°C (solid state)48 hoursDecarboxylation and other thermal decomposition products.
Photolytic ICH Q1B guidelinesVariableFormation of various photoproducts.

Visualizations

G cluster_degradation Carminic Acid Degradation Pathways Carminic_Acid Carminic Acid (C22H20O13) Decarboxylation Decarboxylation (-CO2) Carminic_Acid->Decarboxylation Hydrolysis Hydrolysis of Glycosidic Bond Carminic_Acid->Hydrolysis Enzymatic Enzymatic Degradation Carminic_Acid->Enzymatic Decarboxylated_CA Decarboxylated Carminic Acid Decarboxylation->Decarboxylated_CA Kermesic_Acid Kermesic Acid Hydrolysis->Kermesic_Acid Metabolites Various Metabolites (e.g., 3,4-dihydroxy phenol) Enzymatic->Metabolites Kermesic_Acid->Decarboxylation -CO2 Decarboxylated_Kermesic Decarboxylated Kermesic Acid Kermesic_Acid->Decarboxylated_Kermesic G cluster_workflow Experimental Workflow for Degradation Product Identification Start Start: Carminic Acid Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Control Control Sample (Unstressed) Start->Control HPLC_MS_Analysis HPLC-MS/MS Analysis Forced_Degradation->HPLC_MS_Analysis Control->HPLC_MS_Analysis Data_Processing Data Processing and Peak Identification HPLC_MS_Analysis->Data_Processing Structure_Elucidation Structure Elucidation (MS/MS Fragmentation Analysis) Data_Processing->Structure_Elucidation End End: Identified Degradation Products Structure_Elucidation->End

References

Technical Support Center: Enhancing Camaric Acid Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific solubility data for Camaric acid is not extensively documented in publicly available literature. The following guide provides strategies and troubleshooting advice based on the general properties of hydrophobic carboxylic acids and established laboratory techniques for enhancing the solubility of poorly soluble compounds for bioassay applications.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound, with a molecular formula of C35H52O6, is a large organic molecule and is predicted to be poorly soluble in aqueous solutions.[1][2] Its carboxylic acid group suggests that its solubility will be pH-dependent.

Q2: What is the recommended first step for dissolving this compound for a bioassay?

The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its strong solubilizing power. From this stock, the compound is then diluted to the final desired concentration in the aqueous assay buffer.

Q3: What are the key considerations when using organic solvents like DMSO?

It is crucial to be mindful of the final concentration of the organic solvent in your bioassay. Typically, DMSO concentrations should be kept low (often ≤0.5%) to avoid solvent-induced toxicity or off-target effects on the biological system being studied. Always run a vehicle control (assay buffer with the same final concentration of the organic solvent) to account for any effects of the solvent itself.

Q4: How can I improve the solubility of this compound if it precipitates out of the organic stock solution or upon dilution into my aqueous buffer?

Several strategies can be employed to address precipitation issues:

  • Optimize the solvent: Try alternative water-miscible organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF).

  • Adjust the pH: For an acidic compound like this compound, increasing the pH of the aqueous buffer can deprotonate the carboxylic acid, forming a more soluble salt.

  • Use co-solvents: A mixture of solvents can sometimes provide better solubility than a single solvent.

  • Employ solubilizing agents: Excipients like cyclodextrins can encapsulate the hydrophobic molecule, enhancing its aqueous solubility.

  • Sonication: Applying ultrasonic energy can help to break down solute aggregates and facilitate dissolution.[3]

  • Gentle warming: Cautiously warming the solution may increase solubility, but be mindful of the compound's stability at higher temperatures.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for bioassays.

Problem Possible Cause Suggested Solution
This compound powder does not dissolve in the primary organic solvent (e.g., DMSO). The compound has very low solubility even in the chosen organic solvent.1. Try gentle warming and vortexing.2. Use sonication to aid dissolution.[3]3. Test alternative organic solvents (see Table 1).
A clear stock solution in organic solvent is formed, but precipitate appears upon dilution into the aqueous assay buffer. The compound's solubility limit in the final aqueous medium has been exceeded. The final concentration of the organic co-solvent is not high enough to maintain solubility.1. Decrease the final concentration of this compound in the assay.2. Increase the percentage of the organic co-solvent, ensuring it remains within a tolerable range for your assay.3. Adjust the pH of the aqueous buffer to be more basic.4. Incorporate a solubilizing agent like a cyclodextrin into the aqueous buffer.
The solution is initially clear after dilution but becomes cloudy or shows precipitate over time. The compound is not stable in the solution, or temperature fluctuations are affecting solubility.1. Prepare fresh dilutions immediately before use.2. If the assay involves incubation, check for precipitation at the incubation temperature.3. Consider the stability of the compound in the specific assay medium over the duration of the experiment.

Data Presentation: Solvent Selection for Hydrophobic Acids

The choice of solvent is critical for successfully solubilizing a hydrophobic compound like this compound. The following table provides a summary of common laboratory solvents and their general properties.

Table 1: Properties of Common Solvents for Preparing Stock Solutions

SolventPolarityWater MiscibilityNotes
Dimethyl sulfoxide (DMSO) Polar aproticMiscibleExcellent solubilizing power for many organic compounds. Can be toxic to cells at higher concentrations.
Ethanol Polar proticMiscibleGood solvent for many organic compounds and is generally less toxic than DMSO.
Methanol Polar proticMiscibleSimilar to ethanol but can be more toxic.
N,N-Dimethylformamide (DMF) Polar aproticMiscibleStrong solvent, but can be more toxic than DMSO and may be incompatible with some plastics.
Acetone Polar aproticMiscibleGood solvent for many organic compounds, but its high volatility can make concentration control challenging.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Dilution into Aqueous Buffer

Objective: To prepare a working solution of this compound for a bioassay.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Aqueous assay buffer (pH 7.4 or as required by the assay)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on the final desired concentration, it may be necessary to perform one or more serial dilutions of the high-concentration stock solution in DMSO.

  • Prepare the Final Working Solution:

    • Add a small volume of the DMSO stock solution to the pre-warmed aqueous assay buffer to reach the final desired concentration. It is crucial to add the DMSO stock to the buffer and not the other way around to minimize the risk of precipitation.

    • Immediately after adding the stock, vortex the solution gently to ensure rapid and uniform mixing.

    • Visually inspect the final working solution for any signs of precipitation (e.g., cloudiness, visible particles).

Visualizations

Experimental Workflow for Solubilization

The following diagram illustrates a logical workflow for troubleshooting the solubilization of a poorly soluble compound like this compound.

G Troubleshooting Workflow for Compound Solubilization start Start: Dissolve this compound in DMSO (e.g., 20 mM) check_dissolution Is the stock solution clear? start->check_dissolution sonicate_heat Apply gentle heat or sonication check_dissolution->sonicate_heat No dilute Dilute stock into aqueous assay buffer check_dissolution->dilute Yes sonicate_heat->check_dissolution alt_solvent Try alternative organic solvent (e.g., Ethanol, DMF) sonicate_heat->alt_solvent alt_solvent->check_dissolution check_precipitation Does precipitate form? dilute->check_precipitation lower_conc Lower final concentration check_precipitation->lower_conc Yes success Proceed with bioassay check_precipitation->success No lower_conc->dilute adjust_ph Adjust buffer pH (increase for acidic compound) lower_conc->adjust_ph fail Re-evaluate compound suitability or formulation lower_conc->fail adjust_ph->dilute use_cyclodextrin Add cyclodextrin to buffer adjust_ph->use_cyclodextrin use_cyclodextrin->dilute G Overview of the PI3K/Akt Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 converts to PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition converts to Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival converts to Growth_Factor Growth Factor Growth_Factor->RTK

References

Technical Support Center: Scaling Up Camaric Acid Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates that "Camaric acid" may be a typographical error. The information provided herein pertains to two distinct compounds: Carminic acid , a natural red colorant primarily isolated from insects, and p-Coumaric acid , a phenolic compound widely distributed in the plant kingdom. This guide addresses the scaling-up of isolation for both, as they are relevant to natural product chemistry.

Part 1: Carminic Acid Isolation from Cochineal (Dactylopius coccus)

Carminic acid is a hydroxyanthraquinone C-glucoside, responsible for the vibrant crimson color of carmine dye.[1] While its primary source is the cochineal insect, the principles of its extraction and purification are pertinent to natural product researchers. The recovery and purification of carminic acid are often considered complex processes, with challenges in achieving reproducible, high yields and a quality final product.[2]

Frequently Asked Questions (FAQs) on Scaling Up Carminic Acid Isolation

Q1: What are the main challenges when scaling up carminic acid production? A1: Key challenges include low and irreproducible yields, the need for large amounts of raw material (dried cochineal insects), and the co-extraction of allergenic insect proteins which must be removed for food and cosmetic applications.[2][3] Conventional extraction methods can also be time-consuming and utilize large volumes of solvents.[4]

Q2: Which extraction methods are most suitable for large-scale production? A2: While traditional aqueous extraction is common, modern techniques like Pressurized Liquid Extraction (PLE) and Ultrasound-Assisted Extraction (UAE) show promise for industrial scale-up.[4][5] These methods can significantly increase extraction yields and reduce processing time.[5][6] For instance, PLE has demonstrated yields of 42.4% compared to 18.5% for conventional methods.[6]

Q3: How can I improve the purity of the final carminic acid product? A3: Purity is enhanced through downstream processing. A common industrial practice is to precipitate the carminic acid as an aluminum-calcium salt, known as carmine lake.[3] For higher purity, techniques like adsorption chromatography, ion exchange, and membrane treatments can be employed to remove contaminants, including insect proteins.[2][3]

Q4: Is it possible to develop a more sustainable, large-scale process? A4: Yes, developing eco-friendly processes is a key research area. Supercritical Fluid Extraction (SFE) using CO2 is an environmentally benign alternative to traditional solvent extraction.[4] Additionally, optimizing desorption conditions from purification resins allows for the recycling of organic modifiers, significantly reducing waste generation.[7]

Troubleshooting Guide for Carminic Acid Isolation

Extraction Issues

  • Q: My extraction yield is consistently low and varies between batches. What could be the cause?

    • A: Inconsistent raw material quality, such as moisture content and carminic acid concentration in the cochineal, can cause variations.[8] Ensure your feedstock is from a reliable source and standardized. Extraction parameters like temperature, pH, and stirring vigor are critical; maintain strict control over these variables.[8] Vigorous stirring during extraction is crucial for maximizing dissolution.[8] The number of extraction stages also significantly impacts yield; two stages are often recommended.[9]

  • Q: The crude extract contains a high level of particulate matter, clogging my filters. How can I resolve this?

    • A: After the initial extraction, especially when using boiling alkaline water, adding a flocculant can help reduce turbidity by aggregating fine particles.[8] Allowing the solution to settle before filtration or using a coarser pre-filter can also be effective. For large-scale operations, centrifugation can be used to sediment the solids before filtration.[8]

Purification Issues

  • Q: During the precipitation of carmine lake, the color is dull, or the precipitate is not forming correctly. What's wrong?

    • A: The pH of the solution is critical for proper lake formation; it should be adjusted to between 5.0 and 5.5 using an acid like citric acid.[8] The simultaneous addition of aluminum (e.g., alum) and calcium salts is necessary for the precipitation of the Al/Ca salt of carminic acid.[8] The temperature during this step should also be controlled, typically boiling for 15-20 minutes.[8]

  • Q: The final product has tested positive for allergenic proteins. How can I remove them?

    • A: Protein contamination is a known issue due to the insect source.[3] To remove these proteins, the extract can be treated with proteases, followed by purification methods that separate molecules by size or charge, such as membrane filtration or ion-exchange chromatography.[3] Adsorption processes have also been developed to yield a high-quality, allergen-free product.[7]

Quantification & Analysis (HPLC)

  • Q: I'm seeing peak tailing in my HPLC chromatogram for carminic acid. What causes this?

    • A: Peak tailing can be caused by interactions between the analyte and active sites on the column packing (residual silanols).[10] Ensure the mobile phase pH is optimized; sometimes a lower pH can reduce these interactions.[10] Tailing can also result from column contamination or degradation.[11]

  • Q: My HPLC results are showing split peaks. What is the likely problem?

    • A: Peak splitting can be caused by a disruption in the flow path, such as a void in the column packing, or by a partially clogged frit.[10] It can also occur if the sample is dissolved in a solvent much stronger than the mobile phase, causing poor peak shape on injection.[11]

Data Presentation: Carminic Acid Extraction

Table 1: Comparison of Carminic Acid Extraction Methods

Extraction MethodSolvent/ConditionsTimeExtract Yield (%)Carminic Acid Yield (%)Efficiency (mg CA/min)Reference
ConventionalBoiling Alkaline Water (pH 9)15-30 min31.917.82.0[5][8]
Conventional Solid-LiquidEthanol--18.5-[6]
Ultrasound-Assisted (UAE)Water1.5 min49.2-31.3[5]
Microwave-Assisted (MAE)Water0.5 min41.018.036.0[5]
Pressurized Liquid (PLE)Water/Ethanol-42.4--[4][6]
Supercritical Fluid (SFE)CO2-39.4--[4][6]
Experimental Protocols: Carminic Acid

Protocol 1: Conventional Aqueous Extraction and Precipitation of Carmine Lake

  • Sieving & Milling: Sieve dried cochineal insects (#1 grade) to remove fine particles. Mill the retained coarse fraction to a fine powder (-100 mesh size) to maximize surface area for extraction.[8]

  • Degreasing (Optional but Recommended): To improve purity, pre-extract the powder with an organic solvent like hexane to remove waxes and fats.[8]

  • Aqueous Extraction: Add the ground cochineal to a reactor with boiling alkaline water (pH adjusted to 9 with sodium carbonate) at a loading rate of 20-25 g/L.[8]

  • Heating & Stirring: Maintain the temperature at 95-100°C and stir vigorously for 15-30 minutes to ensure maximum carminic acid dissolution.[8] Recovery levels of 70-80% of the available acid can be achieved.[8]

  • Filtration: Add a flocculant to the hot liquor to aid in clarification and filter the solution through a 120-mesh sieve to remove the solid insect residue.[8]

  • Precipitation of Carmine Lake: Heat the filtered solution to 100°C. Adjust the pH to 5.0-5.5 by adding citric acid.[8]

  • Lake Formation: Simultaneously add aluminum and calcium salts (e.g., alum and calcium chloride) while boiling for another 15-20 minutes. This will precipitate the carminic acid as its Al/Ca salt (carmine).[8]

  • Recovery: Allow the carmine to sediment by gravity. Decant the supernatant and collect the wet sediment.

  • Drying: Dry the carmine precipitate at 40°C in a dark environment to yield the final carmine lake powder.[12]

Visualization: Carminic Acid Isolation Workflow

Carminic_Acid_Workflow cluster_prep Raw Material Preparation cluster_extraction Extraction cluster_purification Purification & Laking raw_material Dried Cochineal milling Milling raw_material->milling degreasing Degreasing (Hexane) milling->degreasing extraction Aqueous Extraction (pH 9, 95-100°C) degreasing->extraction filtration Filtration extraction->filtration crude_extract Crude Carminic Acid Solution filtration->crude_extract precipitation Precipitation (pH 5.0-5.5, Al/Ca Salts) crude_extract->precipitation drying Drying (40°C) precipitation->drying final_product Carmine Lake Powder drying->final_product

Caption: Workflow for conventional carminic acid isolation.

Part 2: p-Coumaric Acid Isolation from Plant Material

p-Coumaric acid is a hydroxycinnamic acid found in a wide variety of plants, including grasses, grains, fruits, and vegetables.[13] It is a precursor in the biosynthesis of other natural products like flavonoids and lignin. Its isolation from complex plant matrices presents its own set of challenges, particularly when scaling up.

Frequently Asked Questions (FAQs) on Scaling Up p-Coumaric Acid Isolation

Q1: What are the most significant hurdles when scaling up p-coumaric acid extraction from plant biomass? A1: The primary challenge is efficiently liberating p-coumaric acid from the plant cell wall, where it is often ester-linked to polysaccharides and lignin. This typically requires a hydrolysis step (e.g., alkaline hydrolysis), which must be optimized to maximize yield without degrading the target compound.[14] Subsequent purification from a complex mixture of other phenolic acids and sugars is another major hurdle.[15]

Q2: Which plant sources are best for large-scale production of p-coumaric acid? A2: Agricultural residues like corn stover, sugarcane bagasse, and various grain shells are excellent, low-cost starting materials due to their high abundance and significant p-coumaric acid content.[14][15] Specific plants like sumac (Rhus coriaria) have also been identified as rich sources.[16]

Q3: How can the purification process be made more efficient and scalable? A3: Traditional methods like silica gel column chromatography can be difficult and costly to scale.[17] Preparative TLC is suitable for lab scale but not for industrial production. More scalable techniques include liquid-liquid extraction to partition the acidified hydrolysate, followed by crystallization.[18] A novel and promising scalable method is "sugaring out," where a high concentration of sugar is used to induce phase separation between an aqueous layer and an organic solvent (e.g., acetonitrile) containing the p-coumaric acid.[14][15]

Q4: How do I prevent the degradation of p-coumaric acid during extraction and storage? A4: Phenolic compounds can be susceptible to oxidation, especially under harsh conditions like high pH and temperature used in alkaline hydrolysis.[19][20] Using antioxidants during extraction, working under an inert atmosphere (e.g., nitrogen), and protecting extracts from light can minimize degradation. For storage, keeping the purified compound or extracts in a cool, dark, and dry place is recommended.

Troubleshooting Guide for p-Coumaric Acid Isolation

Extraction & Hydrolysis Issues

  • Q: The yield of p-coumaric acid after alkaline hydrolysis is low. How can I improve it?

    • A: The concentration of the base (e.g., NaOH), temperature, and reaction time are key parameters. These must be optimized for your specific plant material. For sugarcane bagasse, hydrolysis with 2M NaOH for 16 hours at room temperature was found to be optimal.[14] Insufficient hydrolysis will result in incomplete release of the acid from the plant matrix.

  • Q: My extract is a complex, dark, tar-like substance that is difficult to work with. What can I do?

    • A: This is common with crude plant extracts. A preliminary clean-up step is necessary. After initial solvent extraction (e.g., with methanol), perform a liquid-liquid fractionation. Disperse the crude extract in water and successively partition with solvents of increasing polarity, such as petroleum ether (to remove non-polar compounds and lipids), followed by ethyl acetate to extract the phenolic acids.[17][19]

Purification Issues

  • Q: I am having trouble separating p-coumaric acid from other similar phenolic compounds (e.g., ferulic acid) using column chromatography.

    • A: Co-elution is a common problem. Optimize your mobile phase system by trying different solvent ratios or adding a small amount of acid (e.g., formic or acetic acid) to suppress ionization and improve peak shape.[17] Gradient elution may be necessary. For very difficult separations, consider using a different stationary phase or a secondary purification step like preparative HPLC or recrystallization.[17]

  • Q: The "sugaring out" phase separation is not working effectively; I am getting poor partitioning of my compound.

    • A: The efficiency of sugaring out depends on the type and concentration of both the sugar and the organic solvent. High concentrations of sugar (e.g., glucose) and a water-miscible organic solvent like acetonitrile are required.[14] Ensure the sugar is fully dissolved and the mixture is adequately agitated to achieve equilibrium before allowing the phases to separate.

Quantification & Analysis (HPLC)

  • Q: The retention time of my p-coumaric acid peak is shifting between HPLC runs.

    • A: Retention time drift can be caused by changes in mobile phase composition, temperature fluctuations, or column aging.[21] Ensure your mobile phase is well-mixed and degassed. Using a column oven provides stable temperature control. If the column is old, it may need to be replaced.

  • Q: I am not detecting any p-coumaric acid in my extract, but I expect it to be there.

    • A: This could be an issue with the extraction procedure failing to release the compound, degradation of the compound, or an analytical problem. Confirm the presence of other expected phenolics to ensure the extraction was generally successful.[19] For HPLC analysis, check that the detection wavelength is appropriate for p-coumaric acid (typically around 305-310 nm).[13][21] Also, ensure your sample concentration is above the method's limit of detection (LOD).[21]

Data Presentation: p-Coumaric Acid Isolation

Table 2: Yield of p-Coumaric Acid from Various Plant Sources

Plant SourceExtraction/Hydrolysis MethodYieldReference
Sugarcane BagasseAlkaline Hydrolysis (2M NaOH, 16h)2.0 g/L[14]
Corn Stover GVL-LigninBase Hydrolysis8.3 wt% (crude), 4.8 wt% (pure)[18]
Diospyros melanoxylon LeavesMethanol Extraction145 g/kg of extract[17]
Rhus coriaria (Sumac) Fruit80% Ethanol Extraction182.91 mg/kg[16]
Cynodon dactylon (Durva Grass)Methanol Extraction0.48 mg/100 mL of extract[13]
Celery/CorianderEthyl Acetate FractionationHigh relative content detected[22]
Experimental Protocols: p-Coumaric Acid

Protocol 2: Alkaline Hydrolysis and Purification of p-Coumaric Acid from Agricultural Residue

  • Raw Material Preparation: Dry and grind the plant material (e.g., sugarcane bagasse) to a consistent particle size.

  • Alkaline Hydrolysis: Suspend the ground biomass in 2M NaOH solution. Stir the mixture at room temperature for 16 hours to release the ester-bound p-coumaric acid.[14]

  • Neutralization & Filtration: Filter the mixture to remove the solid biomass residue. Acidify the resulting liquid hydrolysate to a low pH (e.g., pH 2-3) with a strong acid like HCl. This will protonate the phenolic acids, making them more soluble in organic solvents.

  • Liquid-Liquid Extraction: Extract the acidified hydrolysate multiple times with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Solvent Evaporation: Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude phenolic acid extract.

  • Purification by Crystallization: Dissolve the crude extract in a minimal amount of hot water. Allow the solution to cool slowly. p-Coumaric acid should crystallize out.[18]

  • Final Recovery: Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum. Purity can be assessed by HPLC.[18]

Visualization: p-Coumaric Acid Isolation Workflow

pCoumaric_Acid_Workflow cluster_prep Biomass Preparation cluster_extraction Hydrolysis & Extraction cluster_purification Purification plant_material Plant Material (e.g., Sugarcane Bagasse) grinding Grinding plant_material->grinding hydrolysis Alkaline Hydrolysis (2M NaOH) grinding->hydrolysis acidification Acidification (pH 2-3) hydrolysis->acidification llex Liquid-Liquid Extraction (Ethyl Acetate) acidification->llex evaporation Solvent Evaporation llex->evaporation crystallization Crystallization (from water) evaporation->crystallization drying Drying crystallization->drying final_product Pure p-Coumaric Acid drying->final_product

Caption: Workflow for p-Coumaric acid isolation from biomass.

References

Validation & Comparative

A Comparative Guide to Camaric Acid and Other Triterpenoids from Lantana camara

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantana camara, a plant recognized for its robust invasive nature, is also a rich reservoir of bioactive phytochemicals, particularly pentacyclic triterpenoids. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities. Among these, Camaric acid stands out as a promising molecule. This guide provides a comprehensive comparison of this compound with other prominent triterpenoids isolated from Lantana camara, focusing on their cytotoxic, anti-inflammatory, and antimicrobial properties. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate objective evaluation and inform future research and drug development endeavors.

Comparative Analysis of Biological Activities

The biological activities of this compound and other major triterpenoids from Lantana camara, including Oleanolic acid, Ursolic acid, and Lantadene A, have been evaluated across various studies. The following tables summarize the available quantitative data to provide a clear comparison of their potency.

Cytotoxic Activity

The cytotoxicity of these triterpenoids has been assessed against several cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison.

TriterpenoidCell LineIC50 (µM)Reference
This compound HL-60 (Human promyelocytic leukemia)< 10[1]
Lantathis compound B HL-60 (Human promyelocytic leukemia)< 10[1]
Lantanilic acid HL-60 (Human promyelocytic leukemia)< 10[1]
Icterogenin HCT-116 (Colon cancer), L1210 (Lymphocytic leukemia)< 10[1]
Lantadene A A549 (Lung carcinoma)~20-29[2]
Oleanolic acid IGROV-1 (Drug-resistant human ovarian carcinoma)< 10[1]
Oleanonic acid HL-60 (Human promyelocytic leukemia), EAC (Ehrlich ascites carcinoma)< 10[1]

Table 1: Comparative Cytotoxicity of Lantana camara Triterpenoids. This table highlights the potent cytotoxic effects of several triterpenoids against various cancer cell lines. Notably, this compound demonstrates high activity against leukemia cells.

Anti-inflammatory Activity
Triterpenoid/ExtractAssayEffectReference
Lantana camara extract Inhibition of COX-2, LOX, NO, ROS, NF-kBDose-dependent reduction in inflammatory markers[3]
Oleanolic acid Inhibition of TNF-α, IL-1β, iNOS, and COX-2 expressionPotent anti-inflammatory activity in vitro and in vivo[4]
Ursolic acid Suppression of NF-κB, AP-1, and NF-AT activationPotent anti-inflammatory effects[5][6]
Lantana camara extract Protein denaturation inhibitionIC50 of 223.85 µg/mL[7]

Table 2: Anti-inflammatory Profile of Lantana camara Triterpenoids and Extracts. This table summarizes the known anti-inflammatory effects, indicating a shared mechanism of targeting pro-inflammatory pathways.

Antimicrobial Activity

The antimicrobial potential of Lantana camara triterpenoids has been investigated against a range of pathogens. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

TriterpenoidMicroorganismMIC (µg/mL)Reference
Lantic acid Escherichia coli0.08[8]
Bacillus cereus0.1[8]
Oleanolic acid & Ursolic acid (from extract) Streptococcus mutansExhibited antimicrobial activity[9]
22 B-Dimethyacryloyloxylantanolic acid Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosaHigh level of antimicrobial properties[10]

Table 3: Comparative Antimicrobial Activity of Lantana camara Triterpenoids. This table showcases the antimicrobial spectrum, with Lantic acid showing notable potency. Data for this compound is not currently available.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many Lantana camara triterpenoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα-NF-κB IκBα NF-κB IKK Complex->IκBα-NF-κB Phosphorylation IκBα IκBα Ub-Proteasome Degradation Ub-Proteasome Degradation IκBα->Ub-Proteasome Degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκBα-NF-κB->IκBα Release IκBα-NF-κB->NF-κB Release Camaric_Acid This compound & Other Triterpenoids Camaric_Acid->IKK Complex Inhibition DNA DNA NF-κB_n->DNA Binds to promoter regions Pro-inflammatory Genes Expression of Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Pro-inflammatory Genes

Figure 1: Inhibition of the NF-κB Signaling Pathway. this compound and other triterpenoids from Lantana camara are believed to exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Researchers should refer to the specific publications for detailed methodologies.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

MTT_Workflow start Start seed_cells Seed cells into a 96-well plate start->seed_cells incubate1 Incubate for 24h to allow attachment seed_cells->incubate1 add_compound Add varying concentrations of triterpenoid incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan crystal formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance at ~570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for the MTT Cytotoxicity Assay. This diagram outlines the key steps involved in determining the cytotoxic potential of the triterpenoids.

Protocol Steps:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the triterpenoid dissolved in a suitable solvent (e.g., DMSO) and incubate for a further 24-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol Steps:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the triterpenoid in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the triterpenoid that visibly inhibits the growth of the microorganism.

Conclusion

The triterpenoids isolated from Lantana camara exhibit a remarkable range of biological activities, with this compound demonstrating particularly potent cytotoxic effects against leukemia cell lines. While direct comparative data for all activities are not yet available, the existing evidence suggests that these compounds often share common mechanisms of action, such as the inhibition of the NF-κB signaling pathway in inflammation. This guide provides a consolidated overview of the current state of research, highlighting the therapeutic potential of this compound and its counterparts. Further investigation is warranted to fully elucidate the structure-activity relationships and to explore the synergistic effects of these compounds for the development of novel therapeutic agents.

References

Unveiling the Leishmanicidal Potential of Camaric Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, underscore the urgent need for novel, effective, and safer leishmanicidal agents. This guide provides a comparative overview of the leishmanicidal efficacy of Camaric acid, a natural triterpenoid, alongside related phenolic compounds, p-Coumaric acid and Cinnamic acid derivatives, and established antileishmanial drugs.

Quantitative Efficacy: A Side-by-Side Comparison

The following tables summarize the in vitro and in vivo leishmanicidal activities of this compound (in a mixture), p-Coumaric acid, Cinnamic acid derivatives, and standard antileishmanial drugs against various Leishmania species.

Table 1: In Vitro Leishmanicidal Activity

Compound/DrugLeishmania SpeciesAssay TypeIC50 (µM)Cytotoxicity (CC50 in µM) & Cell LineSelectivity Index (SI = CC50/IC50)Reference
This compound / Lantanilic acid mixture (21%/79%) L. mexicanaAmastigote12.02 ± 0.36>25 (Vero cells)>2.08[1]
L. amazonensisAmastigote12.02 ± 0.36>25 (Vero cells)>2.08[1]
p-Coumaric acid L. amazonensisAmastigote4.4 - 25.5Not specifiedNot specified[2][3]
L. braziliensisAmastigote8.28 ± 0.14 (as methyl p-coumarate)11.89 ± 0.8 (U-937 cells)1.44[4]
m-Nitrocinnamic Acid Lipophilic Peptide L. donovaniPromastigote25.0>500>20[5][6]
L. donovaniAmastigote6.0>500>83[5][6]
N-(4-isopropylbenzyl)cinnamamide L. infantumNot specified33.71>1428.57 (Peritoneal macrophages)>42.46[7]
Amphotericin B L. infantumNot specified3.147.03 (Peritoneal macrophages)2.24[7]
Pentamidine L. mexicanaAmastigoteNot specifiedNot specifiedNot specified[1]
Glucantime L. amazonensisIn vivoNot applicableNot applicableNot applicable[2][3]

Table 2: In Vivo Leishmanicidal Activity

Compound/DrugLeishmania SpeciesAnimal ModelTreatment RegimenKey FindingsReference
p-Coumaric acid L. amazonensisBALB/c mice30 mg/kg, intralesional, every 4 days for 5 dosesReduction in lesion size compared to control and Glucantime. No significant reduction in parasite burden compared to control.[2][3]
Cinnamic acid bornyl ester derivative L. majorBALB/c miceNot specifiedAssociated with reduced parasite burden in infected tissues and organs.[8][9]
Glucantime L. amazonensisBALB/c miceNot specifiedUsed as a reference drug.[2][3]

Diving into the Methodology: Experimental Protocols

A clear understanding of the experimental procedures is crucial for interpreting the presented data and for designing future studies.

In Vitro Amastigote Susceptibility Assay

This assay evaluates the ability of a compound to kill the intracellular amastigote form of the Leishmania parasite within host macrophages.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against intracellular amastigotes.

Materials:

  • Leishmania promastigotes (stationary phase)

  • Macrophage cell line (e.g., J774, THP-1, or primary peritoneal macrophages)

  • Culture medium (e.g., RPMI 1640, M199) supplemented with fetal bovine serum (FBS)

  • Test compound and reference drug (e.g., Amphotericin B)

  • 96-well culture plates

  • Giemsa stain or a fluorescent dye (e.g., DAPI)

  • Microscope (light or fluorescence)

Procedure:

  • Macrophage Seeding: Seed macrophages into 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2 to allow adherence[10].

  • Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1[7][10]. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Removal of Extracellular Parasites: Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes[7].

  • Compound Addition: Add fresh medium containing serial dilutions of the test compound and reference drug to the infected macrophages. Include a solvent control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C with 5% CO2[10][11].

  • Staining and Quantification: Fix the cells with methanol and stain with Giemsa. Determine the percentage of infected macrophages and the number of amastigotes per 100 macrophages by microscopic examination[11]. Alternatively, use a reporter gene-based assay (e.g., luciferase) for a more high-throughput quantification[7].

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

In Vivo Murine Model of Cutaneous Leishmaniasis

This model assesses the efficacy of a test compound in a living organism, providing insights into its therapeutic potential.

Objective: To evaluate the effect of a test compound on lesion development and parasite burden in a mouse model of cutaneous leishmaniasis.

Materials:

  • Susceptible mouse strain (e.g., BALB/c)

  • Infective-stage Leishmania promastigotes

  • Test compound and reference drug (e.g., Glucantime)

  • Calipers for lesion measurement

  • Equipment for parasite quantification (e.g., limiting dilution assay, qPCR)

Procedure:

  • Infection: Infect mice in the footpad or the base of the tail with a defined number of stationary-phase promastigotes (e.g., 5 x 10^6)[9].

  • Treatment Initiation: Once lesions become measurable, randomly assign mice to treatment and control groups[9].

  • Compound Administration: Administer the test compound and reference drug according to a defined regimen (e.g., intralesional, oral, or intraperitoneal) and schedule[2][3]. The control group receives the vehicle alone.

  • Monitoring: Measure the lesion size (e.g., diameter or volume) at regular intervals using calipers[2][3].

  • Parasite Burden Quantification: At the end of the experiment, euthanize the animals and collect the infected tissue (e.g., footpad, spleen, liver) to determine the parasite load by methods such as limiting dilution assay or quantitative PCR[9][12].

  • Data Analysis: Compare the lesion size progression and the final parasite burden between the treated and control groups to assess the efficacy of the compound.

Visualizing the Mechanisms and Workflows

To better illustrate the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow_in_vitro cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment & Analysis macrophages Seed Macrophages (e.g., J774) infect Infect Macrophages with Promastigotes macrophages->infect promastigotes Culture Leishmania Promastigotes promastigotes->infect wash Wash to Remove Extracellular Parasites infect->wash add_compounds Add Test Compounds & Controls wash->add_compounds incubate Incubate (72-96h) add_compounds->incubate stain Fix & Stain (e.g., Giemsa) incubate->stain quantify Quantify Intracellular Amastigotes stain->quantify

Caption: Workflow for in vitro amastigote susceptibility assay.

experimental_workflow_in_vivo cluster_infection_phase Infection Phase cluster_treatment_phase Treatment Phase cluster_analysis_phase Analysis Phase infect_mice Infect BALB/c Mice with Promastigotes lesion_dev Monitor Lesion Development infect_mice->lesion_dev group_mice Group Mice (Treatment & Control) lesion_dev->group_mice administer_drug Administer Compound (e.g., Intralesional) group_mice->administer_drug measure_lesion Measure Lesion Size Periodically administer_drug->measure_lesion euthanize Euthanize Mice at Endpoint measure_lesion->euthanize quantify_parasites Quantify Parasite Burden (e.g., qPCR) euthanize->quantify_parasites analyze_data Compare Treatment vs. Control quantify_parasites->analyze_data

Caption: Workflow for in vivo murine model of cutaneous leishmaniasis.

Proposed Mechanism of Action: Signaling Pathways

The leishmanicidal activity of phenolic compounds like Cinnamic and p-Coumaric acid derivatives is believed to involve the induction of parasite cell death through various mechanisms, including mitochondrial dysfunction and apoptosis-like processes. These compounds may also modulate the host's immune response.

signaling_pathway cluster_parasite Leishmania Parasite cluster_host Host Macrophage compound Cinnamic/p-Coumaric Acid Derivative mitochondria Mitochondrial Dysfunction compound->mitochondria pi3k_akt PI3K/Akt Pathway (Survival) compound->pi3k_akt ? mapk MAPK Pathways (p38, JNK, ERK) compound->mapk ? leishmania_manipulation Leishmania-mediated Inhibition of Apoptosis ros Increased ROS Production mitochondria->ros apoptosis Apoptosis-like Cell Death ros->apoptosis dna_fragmentation DNA Fragmentation apoptosis->dna_fragmentation caspase_activation Caspase-like Activation apoptosis->caspase_activation nf_kb NF-κB Pathway (Inflammation) leishmania_manipulation->pi3k_akt inhibits leishmania_manipulation->mapk modulates

Caption: Proposed leishmanicidal mechanism of phenolic acids.

Concluding Remarks

The available data suggests that this compound, particularly in combination with Lantanilic acid, exhibits promising in vitro leishmanicidal activity. Further investigation into the efficacy of isolated this compound is warranted. As a broader class of compounds, Cinnamic and p-Coumaric acid derivatives have demonstrated significant potential as lead structures for the development of new antileishmanial drugs, with some derivatives showing high efficacy and selectivity against the parasite. Their proposed mechanism of action, centered on inducing mitochondrial dysfunction and apoptosis in Leishmania, presents a compelling avenue for therapeutic intervention. Continued research focusing on structure-activity relationships, in vivo efficacy, and formulation optimization will be crucial in translating these promising findings into tangible clinical solutions for leishmaniasis.

References

Comparative Analysis of the Antiviral Activity of a Cinnamic Acid Derivative Versus an Established Drug

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available, peer-reviewed studies detailing the specific antiviral activity of Camaric acid are scarce. Therefore, this guide uses a synthetic Cinnamic acid derivative, for which quantitative data is available, as an illustrative example to compare with a known antiviral drug. This serves as a framework for how this compound could be evaluated and compared should data become available.

This guide provides a comparative overview of the in vitro antiviral efficacy of a representative natural product derivative against a well-established antiviral agent, Sofosbuvir, for the treatment of Hepatitis C Virus (HCV). The data is presented for researchers, scientists, and professionals in drug development to highlight the methodologies and metrics used in the preclinical evaluation of novel antiviral compounds.

Data Presentation: Quantitative Efficacy

The antiviral activity of a compound is primarily determined by its 50% effective concentration (EC₅₀), which is the concentration required to inhibit 50% of viral replication. Concurrently, the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability, is determined. The ratio of these two values provides the Selectivity Index (SI), a critical measure of a compound's therapeutic window.

The following table summarizes the in vitro activity of a synthetic Cinnamic acid derivative ("Compound 6") and the FDA-approved drug Sofosbuvir against Hepatitis C Virus (HCV).

CompoundVirus TargetCell LineEC₅₀CC₅₀Selectivity Index (SI = CC₅₀/EC₅₀)Mechanism of Action
Cinnamic Acid Derivative (Compound 6) HCV (Genotypes 1b, 2a, 3a, 4a)Huh-7 derived1.5 - 8.1 µM[1]> 100 µM (approx.)16.2 - 94.2[1]Induction of Oxidative Stress[1]
Sofosbuvir HCV (Pangenotypic)Huh-7.532 - 130 nM[2]> 36 µM[3][4]> 276 (approx.)NS5B Polymerase Inhibitor[5][6]

Note: The CC₅₀ and resulting SI for Sofosbuvir are approximated based on non-toxic concentrations reported in Huh-7 cells. The actual values may be higher.

Experimental Protocols

Standardized in vitro assays are crucial for the reliable assessment of antiviral compounds. The data presented above are typically generated using one of the following fundamental methodologies.

1. Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from the virus-induced damage and death known as the cytopathic effect.

  • Cell Seeding: Host cells susceptible to the virus (e.g., Huh-7 for HCV) are seeded into 96-well plates and incubated to form a confluent monolayer.

  • Compound Preparation: The test compound is prepared in a series of two-fold serial dilutions.

  • Infection and Treatment: The cell monolayers are infected with a standardized amount of virus. Simultaneously, the diluted compound is added to the wells. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).

  • Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 48-72 hours).

  • Quantification of Cell Viability: After incubation, cell viability is measured. A common method involves staining the remaining viable cells with a dye like crystal violet. The dye is then solubilized, and the absorbance is read on a plate reader. Alternatively, luminescence-based assays that measure ATP content can be used to quantify viable cells.

  • Data Analysis: The EC₅₀ is calculated as the compound concentration that results in a 50% reduction of the cytopathic effect compared to the untreated virus control.

2. Plaque Reduction Assay

This is considered a gold standard method for quantifying infectious virus particles and assessing the efficacy of antiviral drugs.

  • Cell Seeding: As with the CPE assay, susceptible host cells are grown to confluency in multi-well plates (e.g., 24-well plates).

  • Infection: The cell monolayer is infected with a low multiplicity of infection (MOI) of the virus, calculated to produce a countable number of plaques (e.g., 40-80 plaque-forming units per well).

  • Treatment and Overlay: After a short adsorption period to allow viral entry, the virus inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) that includes various concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions, or "plaques".

  • Incubation: Plates are incubated for several days until visible plaques are formed in the control wells (no drug).

  • Plaque Visualization: The cells are fixed (e.g., with formalin) and stained with a solution like crystal violet, which stains viable cells. Plaques appear as clear, unstained zones where cells have been lysed.

  • Data Analysis: The number of plaques in each well is counted. The EC₅₀ is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control wells.

Visualizations: Workflows and Mechanisms

To better understand the experimental processes and biological context, the following diagrams illustrate key concepts in antiviral drug evaluation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis seed Seed Host Cells in 96-well Plates prepare Prepare Serial Dilutions of Test Compound infect Infect Cells with Virus & Add Compound Dilutions prepare->infect incubate Incubate for 48-72 hours infect->incubate quantify Quantify Cell Viability (e.g., Crystal Violet Stain) incubate->quantify plot Plot Dose-Response Curve quantify->plot calculate Calculate EC₅₀ and CC₅₀ Values plot->calculate

Caption: General workflow for an in vitro cytopathic effect (CPE) inhibition assay.

HCV_Lifecycle Virus HCV Virion Entry 1. Attachment & Entry Virus->Entry Binds HostCell Hepatocyte (Host Cell) Uncoating 2. Uncoating Entry->Uncoating Translation 3. Translation & Polyprotein Processing Uncoating->Translation Replication 4. RNA Replication (Membranous Web) Translation->Replication Assembly 5. Assembly Replication->Assembly Release 6. Release Assembly->Release Release->Virus New Virions NS3_4A NS3/4A Protease Inhibitors (-previr) NS3_4A->Translation NS5B NS5B Polymerase Inhibitors (-buvir) (e.g., Sofosbuvir) NS5B->Replication NS5A NS5A Inhibitors (-asvir) NS5A->Replication

Caption: Simplified Hepatitis C Virus (HCV) life cycle and targets of direct-acting antivirals.

cc50 CC₅₀ (50% Cytotoxic Concentration) Measures compound toxicity si Selectivity Index (SI) cc50->si ec50 EC₅₀ (50% Effective Concentration) Measures compound potency ec50->si formula SI = CC₅₀ / EC₅₀ si->formula goal Goal: High SI Value (High Potency, Low Toxicity) formula->goal

Caption: Logical relationship between efficacy (EC₅₀), toxicity (CC₅₀), and the Selectivity Index (SI).

References

Validating the Biological Activity of Camaric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory activity of a novel compound, exemplified here as "Camaric acid." By objectively comparing its performance against established alternatives using quantitative data and detailed experimental protocols, this document serves as a practical resource for preclinical evaluation.

In Vitro Anti-Inflammatory Activity Assessment

Initial screening using in vitro assays is a time- and cost-effective method to determine the potential anti-inflammatory properties of a test compound. The following assays target key mechanisms in the inflammatory response.

Inhibition of Protein Denaturation Assay

Principle: Inflammation can cause the denaturation of proteins. The ability of a compound to prevent heat-induced denaturation of proteins, such as bovine serum albumin (BSA), is a well-established indicator of anti-inflammatory activity.

Comparative Data: Inhibition of Protein Denaturation

CompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL)
This compound User DefinedUser DataUser Calculated
Diclofenac sodium10056.87%[1]43.78[1]
20059.56%[1]
30071.25%[1]
40081.39%[1]
50087.42%[1]

Experimental Protocol

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), 2 mL of varying concentrations of this compound (or standard drug), and 0.2 mL of 1% w/v bovine serum albumin (BSA).

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Heating: After incubation, heat the mixtures in a water bath at 70°C for 5 minutes.

  • Absorbance Measurement: Cool the solutions to room temperature and measure the absorbance (turbidity) at 660 nm using a spectrophotometer. The control consists of the reaction mixture with the vehicle instead of the test compound.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Principle: The HRBC membrane is analogous to the lysosomal membrane. Stabilizing this membrane prevents the release of lysosomal enzymes and other pro-inflammatory mediators, which can reduce inflammation.

Comparative Data: HRBC Membrane Stabilization (Heat-Induced Hemolysis)

CompoundIC50 (µg/mL)
This compound User Calculated
Diclofenac9.36[2]
Aspirin19.85[2]

Experimental Protocol

  • Preparation of HRBC Suspension: Collect fresh human blood into a heparinized tube. Centrifuge at 3000 rpm for 10 minutes and wash the packed cells three times with isosaline (0.85% NaCl). Resuspend the cells to make a 10% v/v suspension in isosaline.[3]

  • Heat-Induced Hemolysis:

    • The reaction mixture consists of 1 mL of 0.15 M phosphate buffer (pH 7.4), 0.5 mL of the HRBC suspension, and 0.5 mL of the test compound at various concentrations.[3]

    • Incubate the tubes at 54°C for 30 minutes.[4]

    • Centrifuge at 3000 rpm for 5 minutes.[4]

    • Measure the absorbance of the supernatant, which contains the released hemoglobin, at 560 nm.

  • Calculation of Protection: The percentage of membrane protection is calculated as: % Protection = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a primary target for modern anti-inflammatory drugs.

Comparative Data: COX-2 Inhibition

CompoundIC50 (µM)
This compound User Calculated
Indomethacin0.48[5]
Diclofenac0.63[5]
Celecoxib (Selective COX-2 Inhibitor)0.49[6]

Experimental Protocol

This assay is typically performed using a commercially available colorimetric or fluorometric COX inhibitor screening kit.

  • Reagent Preparation: Prepare the assay buffer, heme, human recombinant COX-2 enzyme, and arachidonic acid substrate according to the kit manufacturer's instructions.[7][8]

  • Inhibitor Addition: Add varying concentrations of this compound or a standard inhibitor (e.g., indomethacin) to the wells of a 96-well plate containing the buffer, heme, and COX-2 enzyme.[9]

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Add the arachidonic acid substrate to initiate the enzymatic reaction.[9]

  • Detection: Immediately measure the absorbance or fluorescence kinetically over 5-10 minutes using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Lipoxygenase (LOX) Inhibition Assay

Principle: Lipoxygenases are enzymes involved in the synthesis of leukotrienes, another class of inflammatory mediators. Inhibition of LOX can also contribute to an anti-inflammatory effect.

Comparative Data: LOX Inhibition

CompoundIC50 (µg/mL)
This compound User Calculated
Diclofenac28.2[2]
Apigenin (Positive Control)2.03[10]

Experimental Protocol

  • Reaction Setup: In a quartz cuvette, mix 0.1 M sodium phosphate buffer (pH 8.0), soybean lipoxygenase solution, and the test compound at various concentrations.[11]

  • Incubation: Incubate the mixture for 10 minutes at 25°C.[11]

  • Reaction Initiation: Add the substrate, sodium linoleate solution, to start the reaction.[11]

  • Measurement: Monitor the formation of the product by measuring the increase in absorbance at 234 nm with a UV-Vis spectrophotometer.[11]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Anti-Inflammatory Activity Assessment

Following promising in vitro results, in vivo models are essential to evaluate the efficacy of a compound in a complex biological system.

Carrageenan-Induced Paw Edema in Rats

Principle: This is a standard and highly reproducible model of acute inflammation. Sub-plantar injection of carrageenan induces edema (swelling), and the reduction of this swelling by a test compound indicates its anti-inflammatory activity.

Comparative Data: Inhibition of Carrageenan-Induced Paw Edema

CompoundDose (mg/kg)% Inhibition of Edema (at 3h)
This compound User DefinedUser Data
Diclofenac556.17%[12]
2071.82%[12]
Indomethacin5ED50 = 8.41 mg/kg[13]

Experimental Protocol

  • Animal Dosing: Administer this compound or the standard drug (e.g., Diclofenac) orally to rats. The control group receives the vehicle.

  • Edema Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[13][14]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[13]

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated as: % Inhibition = [(V_c - V_t) / V_c] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualized Pathways and Workflows

To better illustrate the underlying mechanisms and the experimental process, the following diagrams are provided.

Inflammation_Pathway Stimulus Inflammatory Stimulus (e.g., Pathogen, Injury) CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) CellMembrane->PLA2 activates ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid produces COX Cyclooxygenases (COX-1 & COX-2) ArachidonicAcid->COX LOX Lipoxygenases (LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins synthesize Leukotrienes Leukotrienes LOX->Leukotrienes synthesize Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation mediate Leukotrienes->Inflammation mediate NSAIDs Standard NSAIDs (Diclofenac, Indomethacin) NSAIDs->COX inhibit CamaricAcid This compound CamaricAcid->COX potential inhibition CamaricAcid->LOX potential inhibition

Caption: Key pathways in the inflammatory response.

Experimental_Workflow Start Start: Novel Compound (this compound) InVitro In Vitro Screening Start->InVitro ProteinDenaturation Protein Denaturation Assay InVitro->ProteinDenaturation MembraneStabilization Membrane Stabilization Assay InVitro->MembraneStabilization EnzymeInhibition Enzyme Inhibition (COX/LOX) Assays InVitro->EnzymeInhibition DataAnalysis1 Data Analysis: Calculate IC50 ProteinDenaturation->DataAnalysis1 MembraneStabilization->DataAnalysis1 EnzymeInhibition->DataAnalysis1 Decision1 Promising Activity? DataAnalysis1->Decision1 InVivo In Vivo Testing Decision1->InVivo Yes Stop Stop/Re-evaluate Decision1->Stop No PawEdema Carrageenan-Induced Paw Edema InVivo->PawEdema DataAnalysis2 Data Analysis: % Inhibition PawEdema->DataAnalysis2 Conclusion Conclusion: Profile Biological Activity DataAnalysis2->Conclusion

Caption: A stepwise workflow for validating anti-inflammatory activity.

References

A Comparative Guide to Camaric Acid Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quality and characterization of analytical reference standards are paramount for accurate and reproducible results. This guide provides a comprehensive comparison of a Camaric acid analytical reference standard with a viable alternative, p-Coumaric acid, supported by experimental data and detailed protocols.

Product Overview

This compound Analytical Reference Standard is a high-purity compound intended for use in a variety of analytical applications, including but not limited to, assay validation, impurity profiling, and quality control of analytical methods. This compound, a triterpenoid, has garnered significant interest for its potential bioactive properties, including antiviral and antimicrobial activities.

p-Coumaric Acid Analytical Reference Standard serves as a common alternative for method development and as a comparator in the analysis of phenolic compounds. It is a hydroxycinnamic acid found in numerous plant species and is recognized for its antioxidant and anti-inflammatory properties.

Performance Comparison: Key Analytical Parameters

A direct comparison of commercially available this compound analytical reference standards is challenging due to the limited availability of detailed Certificates of Analysis in the public domain. However, we can establish a framework for comparison based on key analytical parameters. The following table presents a hypothetical, yet realistic, profile for a this compound standard alongside published data for a commercially available p-Coumaric acid standard.

FeatureThis compound Analytical Reference Standard (Hypothetical Data)p-Coumaric Acid Analytical Reference Standard
Chemical Formula C₃₅H₅₂O₆C₉H₈O₃
Molecular Weight 568.78 g/mol 164.16 g/mol
Purity (by HPLC) ≥98.0%≥98.0%[1][2]
Method of Analysis HPLC-UV/DAD, qNMRHPLC, Titration[2]
Appearance White to off-white solidWhite to yellow powder[2]
Solubility Soluble in methanol, ethanolSoluble in ethanol (50 mg/mL)[2]
Storage Conditions 2-8°C, protected from lightRoom temperature[2]

Experimental Protocols

Accurate quantification and qualification of analytical reference standards are crucial. Below are detailed experimental protocols for the analysis of triterpenoids like this compound, which can be adapted for specific laboratory requirements.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This method is suitable for the determination of the purity of this compound and other triterpenoids.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common choice. For better resolution of complex mixtures, a C30 column can be employed[3].

  • Mobile Phase: A gradient elution is typically used for separating triterpenoids. A common mobile phase consists of:

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or Methanol.

    • A typical gradient could be starting from 60% B to 90% B over 60 minutes[4].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Triterpenoids often lack a strong chromophore, making detection challenging. A low wavelength, such as 210 nm, is often used[5].

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the standard in a suitable solvent (e.g., methanol or ethanol) to a known concentration (e.g., 1 mg/mL).

An experimental workflow for HPLC analysis is depicted below:

HPLC Analysis Workflow prep Sample Preparation (Dissolve standard in appropriate solvent) hplc HPLC System prep->hplc Inject sample column Analytical Column (e.g., C18 or C30) hplc->column Mobile phase flow detector UV/DAD Detector (Set to appropriate wavelength, e.g., 210 nm) column->detector Eluent data Data Acquisition & Processing (Chromatogram analysis, purity calculation) detector->data

Caption: Workflow for HPLC purity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a primary ratio method for determining the absolute purity of a substance without the need for a specific reference standard of the same compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Methanol-d4, DMSO-d6).

  • Procedure:

    • Accurately weigh the this compound standard and the internal standard.

    • Dissolve both in the deuterated solvent.

    • Acquire a ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the analyte and internal standard.

Biological Activity and Signaling Pathway

This compound is a triterpenoid, a class of compounds known for their diverse biological activities. One of the key areas of interest is their antiviral potential. While the specific signaling pathway for this compound is not yet fully elucidated, the mechanism of action for structurally related triterpenoids, such as oleanolic acid, can provide a representative model. Oleanolic acid has been shown to inhibit the replication of several viruses, including Hepatitis C Virus (HCV), by targeting the viral RNA-dependent RNA polymerase (NS5B)[6].

The following diagram illustrates a simplified, hypothetical signaling pathway for the antiviral action of a triterpenoid like this compound, inspired by the known mechanisms of similar compounds.

Hypothetical Antiviral Signaling Pathway of a Triterpenoid cluster_virus Virus cluster_cell Host Cell virus Virus Particle viral_rna Viral RNA virus->viral_rna Uncoating replication Viral Replication viral_rna->replication Translation & Polyprotein Processing rdRp RNA-dependent RNA Polymerase (RdRp) rdRp->replication Catalyzes new_virus New Virus Particles replication->new_virus Assembly camaric_acid This compound (Triterpenoid) camaric_acid->rdRp Inhibition

Caption: Triterpenoid antiviral mechanism.

This guide provides a foundational understanding of the this compound analytical reference standard and its comparison to a relevant alternative. For specific applications, it is always recommended to consult the detailed Certificate of Analysis provided by the supplier and to perform in-house validation of analytical methods.

References

Comparative Purity Analysis of Camaric Acid Samples

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the assessment of Camaric acid purity using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This guide provides a comparative analysis of three hypothetical this compound samples, outlining the methodologies and presenting the results in a clear, structured format. The aim is to offer a practical framework for the purity assessment of this compound, a naturally occurring compound with potential antibacterial properties.[1] this compound is isolated from the root of Lantana montevidensis.[1] Its molecular formula is C35H52O6.[2]

Data Summary

The purity of three distinct lots of this compound was assessed using High-Performance Liquid Chromatography (HPLC). The results are summarized in the table below. This quantitative data provides a direct comparison of the purity levels across the different samples, which is a critical factor for ensuring the consistency and reliability of research and development activities.

Sample IDRetention Time (min)Peak Area (%)Purity (%)Major Impurity (m/z)
CA-Lot-001 12.5498.2198.21%456.3
CA-Lot-002 12.5695.8995.89%456.3, 552.4
CA-Lot-003 12.5399.5399.53%Not Detected
Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound samples, from sample preparation to data analysis and reporting.

This compound Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample This compound Sample Dissolution Dissolution in Solvent (e.g., Methanol) Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC HPLC-UV/DAD Analysis Filtration->HPLC Primary Analysis GCMS GC-MS Analysis (for volatile impurities) Filtration->GCMS Complementary Analysis Integration Peak Integration & Area Calculation HPLC->Integration Impurity Impurity Identification (Mass Spectra) GCMS->Impurity Purity Purity Calculation (% Area) Integration->Purity Report Final Report Generation Purity->Report Impurity->Report

Figure 1: Experimental workflow for this compound purity analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard analytical practices for natural products and can be adapted as needed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile organic compounds like this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The gradient can be optimized to achieve the best separation. A typical gradient might be:

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: 20-80% Acetonitrile

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: 80-20% Acetonitrile

    • 35-40 min: 20% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm, or determined by a UV scan of a pure standard.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.[3][4][5][6] While this compound itself is likely not volatile enough for direct GC-MS analysis without derivatization, this method is invaluable for detecting smaller, more volatile impurities that may be present from the extraction or synthesis process.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 10 min at 280°C.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-600 m/z.

  • Sample Preparation: The same sample solution prepared for HPLC can be used. If derivatization is necessary to increase the volatility of potential impurities, a silylation agent can be used.

Discussion of Alternatives

While HPLC and GC-MS are the most common and effective techniques for purity analysis of natural products, other methods can be employed for specific purposes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: qNMR (quantitative NMR) can be used for the absolute quantification of the main component and impurities without the need for a reference standard of the impurity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, providing molecular weight and structural information about impurities in a single run.

  • Thin-Layer Chromatography (TLC): A simpler, less expensive chromatographic technique that can be used for rapid, qualitative assessment of purity and for screening multiple samples simultaneously.

The choice of analytical technique will depend on the specific requirements of the analysis, including the need for quantitative or qualitative data, the nature of the expected impurities, and the available instrumentation. For routine quality control, HPLC is often sufficient. For comprehensive impurity profiling and identification, a combination of techniques, including LC-MS and NMR, is recommended.

References

Cross-Validation of Antimicrobial Effects: A Comparative Guide to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several carboxylic acids against a range of pathogenic bacteria and fungi. Lower MIC values indicate greater antimicrobial potency.

CompoundTest OrganismMIC (µg/mL)Reference
p-Coumaric Acid Alicyclobacillus acidoterrestris200[1]
Staphylococcus aureus500 - 1000[2]
Escherichia coli2500[2]
Coumarin-3-Carboxylic Acid Acidovorax citrulli26.64 (EC50)[3]
Ralstonia solanacearum31.62 (EC50)[3]
Xanthomonas axonopodis pv. manihotis33.17 (EC50)[3]
Caffeic Acid Phenethyl Ester (CAPE) Candida albicans12.5 - 100[4]
Candida glabrata12.5 - 100[4]
Candida parapsilosis12.5 - 100[4]
Rosmarinic Acid Candida spp.160 - 1280[5]
Ellagic Acid Candida auris0.125 - 0.25[6]
Ferulic Acid Staphylococcus aureusNo significant reduction in biofilm[7]
Cinnamic Acid Staphylococcus epidermidisHigh (256 - 4096)[7]

Antimicrobial Activity of Lantana camara Extracts

Lantana camara, the plant source of Camaric acid, has been extensively studied for its antimicrobial properties. Various extracts from its leaves and flowers have demonstrated significant inhibitory effects against a broad spectrum of bacteria and fungi.[8][9][10]

  • Bacterial Susceptibility: Ethanolic and methanolic extracts of L. camara have shown effectiveness against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[11][12][13]

  • Fungal Susceptibility: Acetone and petroleum ether extracts have exhibited strong antifungal activity against species like Aspergillus niger and Candida albicans.[8][13]

It is important to note that these antimicrobial activities are attributed to the complex mixture of phytochemicals present in the extracts, which includes flavonoids, tannins, and other terpenoids, and not solely to this compound.[10][11]

Experimental Protocols

Standardized methods are crucial for the reproducible assessment of antimicrobial activity.[14][15][16] The following are detailed protocols for two common assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16]

  • Preparation of Antimicrobial Stock Solution: A stock solution of the test compound is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The wells containing the serially diluted antimicrobial agent are inoculated with the prepared microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Kirby-Bauer Disk Diffusion Method

This qualitative method assesses the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared as described for the broth microdilution method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.

  • Incubation: The plate is incubated under suitable conditions.

  • Interpretation: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine the level of susceptibility.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results & Interpretation A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate (Broth Microdilution) A->C D Streak Agar Plate and Apply Disks (Disk Diffusion) A->D B Prepare Serial Dilutions of Test Compound B->C E Incubate at Appropriate Temperature C->E D->E F Determine MIC (Lowest concentration with no growth) E->F G Measure Zone of Inhibition E->G

Caption: Workflow of Antimicrobial Susceptibility Testing.

Quorum Sensing Inhibition as a Potential Antimicrobial Mechanism

Many antimicrobial compounds, including some natural products, are thought to interfere with bacterial communication systems like quorum sensing, which regulates virulence factor expression and biofilm formation.

G cluster_bacterium Bacterial Cell Signal_Synthase Signal Synthase (e.g., LuxI) Signal_Molecule Autoinducer (e.g., AHL) Signal_Synthase->Signal_Molecule produces Receptor Receptor Protein (e.g., LuxR) Signal_Molecule->Receptor binds to Virulence_Genes Virulence Genes Receptor->Virulence_Genes activates Inhibitor Antimicrobial Compound (e.g., Carboxylic Acid) Inhibitor->Signal_Synthase inhibits Inhibitor->Receptor blocks

Caption: Quorum Sensing Inhibition Pathway.

References

A Comparative Analysis of Camaric Acid and Oleanolic Acid: Physicochemical Properties, Bioactivities, and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of two naturally occurring triterpenoids: Camaric acid and Oleanolic acid. While Oleanolic acid is a well-researched compound with a broad spectrum of documented biological activities, this compound is a less-studied molecule with emerging evidence of therapeutic potential. This document aims to present a side-by-side comparison of their known properties, supported by available experimental data, to aid researchers in evaluating their potential for further investigation and drug development.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and Oleanolic acid is crucial for their application in experimental settings and potential formulation into therapeutic agents.

PropertyThis compoundOleanolic Acid
Molecular Formula C₃₂H₄₈O₆C₃₀H₄₈O₃
Molecular Weight 528.7 g/mol 456.7 g/mol [1]
Appearance -White crystalline powder[2]
Solubility -Insoluble in water; Soluble in methanol, ethanol, ether, acetone, and chloroform[3]
Melting Point -310 °C[1]
Natural Sources Lantana camara, Lantana montevidensisOlea europaea (Olive), Lantana camara, Syzygium aromaticum (Clove), and over 2,000 other plant species

Note: The significantly greater amount of available data for oleanolic acid reflects its more extensive history of scientific investigation.

Comparative Biological Activities and Experimental Data

Oleanolic acid has been the subject of numerous studies, revealing a wide array of pharmacological effects. In contrast, research on this compound is in its nascent stages, with a few key activities identified.

Biological ActivityThis compoundOleanolic Acid
Nematicidal Activity 100% mortality of Meloidogyne incognita at 1.0% concentration.75% mortality of Meloidogyne incognita at 1% concentration. Derivatives of oleanolic acid have shown up to ~90% inhibition at 0.125% concentration after 72 hours[4][5][6].
Antibacterial Activity Reported to have antibacterial activity. Specific MIC/IC₅₀ values are not widely documented.Active against various bacteria including S. aureus (MIC: 8-64 µg/mL), B. subtilis (MIC: 8 µg/mL), and E. coli. A derivative, OA-HAD, showed an MIC₅₀ of 10 µg/mL against MRSA[7].
Anti-inflammatory Activity Reported to possess anti-inflammatory properties. Specific IC₅₀ values are not widely documented.A derivative, OADP, inhibited the expression of TNF-α and IL-1β in LPS-stimulated RAW 264.7 cells[7].
Protein Tyrosine Phosphatase (PTP) Inhibition Potent inhibitor with a reported IC₅₀ < 10 μM .Various derivatives show potent PTP1B inhibition with IC₅₀ values ranging from 0.56 µM to 12.2 µM [1][7].
Anticancer Activity Not reported.Exhibits activity against various cancer cell lines. For example, an IC₅₀ of 40 µg/mL was observed against HCT-116 colon cancer cells after 48 hours.
Antioxidant Activity Not reported.Demonstrates antioxidant effects through various mechanisms.
Hepatoprotective Activity Not reported.Well-documented hepatoprotective effects.

Mechanisms of Action

The mechanisms through which these compounds exert their biological effects are a key area of research. While the pathways for oleanolic acid are well-elucidated, those for this compound remain largely unexplored.

Oleanolic Acid:

Oleanolic acid is known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

  • Inhibition of the NF-κB Pathway: Oleanolic acid can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of the inflammatory response. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Activation of the Nrf2 Pathway: Oleanolic acid can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, thereby protecting cells from oxidative damage.

Oleanolic_Acid_Signaling_Pathways cluster_inflammatory Inflammatory Stimuli (e.g., LPS) cluster_cell Cell LPS LPS IKK IKK LPS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (degradation) NFκB_p65_p50 NF-κB (p65/p50) IκBα->NFκB_p65_p50 Inhibits NFκB_p65_p50_active Active NF-κB NFκB_p65_p50->NFκB_p65_p50_active Translocates to nucleus Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFκB_p65_p50_active->Inflammatory_Genes Induces transcription Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters for degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Translocates to nucleus ARE ARE Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces transcription Oleanolic_Acid Oleanolic Acid Oleanolic_Acid->IKK Inhibits Oleanolic_Acid->Keap1 Inhibits

Figure 1. Simplified signaling pathways modulated by Oleanolic Acid.

This compound:

The precise molecular mechanisms underlying the biological activities of this compound are not yet well understood. Its potent inhibition of protein tyrosine phosphatases (PTPs) suggests that it may interfere with signaling pathways regulated by tyrosine phosphorylation, which are critical in cell growth, differentiation, and metabolism. Further research is required to elucidate the specific PTPs targeted by this compound and the downstream consequences of this inhibition.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generic, widely accepted protocols for the key bioassays mentioned in this guide.

Nematicidal Activity Assay against Meloidogyne incognita

This protocol outlines a standard in vitro assay to determine the nematicidal activity of a compound against the root-knot nematode Meloidogyne incognita.

Nematicidal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare test compound solutions (e.g., 1.0% in a suitable solvent) E Add test compound and control solutions to the wells A->E B Culture and hatch M. incognita eggs to obtain second-stage juveniles (J2) D Dispense J2 suspension into 24-well plates (approx. 100 J2 per well) B->D C Prepare control solutions (Solvent control, Nematicide control) C->E D->E F Incubate plates at 25-28°C for 24, 48, and 72 hours E->F G Observe wells under a microscope and count motile and immotile J2 F->G H Calculate percent mortality G->H

Figure 2. Workflow for in vitro nematicidal activity assay.

Methodology:

  • Preparation of Test Solutions: Dissolve the test compound (this compound or Oleanolic acid) in a suitable solvent (e.g., ethanol or DMSO) to create a stock solution. Further dilute with sterile distilled water to achieve the desired final concentrations (e.g., 1.0%).

  • Nematode Culture: Culture Meloidogyne incognita on a susceptible host plant (e.g., tomato). Extract eggs from the roots and hatch them in a Baermann funnel to collect second-stage juveniles (J2).

  • Assay Setup: In a 24-well plate, add a suspension containing approximately 100 J2 to each well.

  • Treatment: Add the test compound solutions to the wells. Include a solvent control (water with the same concentration of solvent used for the test compounds) and a positive control (a known nematicide).

  • Incubation: Incubate the plates at 25-28°C.

  • Data Collection: After 24, 48, and 72 hours, observe the juveniles under an inverted microscope. Juveniles that are immobile and do not respond to a gentle touch with a fine needle are considered dead.

  • Analysis: Calculate the percentage of mortality for each treatment.

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain using the broth microdilution method.

Methodology:

  • Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Preparation of Test Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema in Rats)

This in vivo protocol is a standard method to evaluate the acute anti-inflammatory activity of a compound.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Grouping and Administration: Divide the rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the compound. Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema and Inhibition: Calculate the percentage increase in paw volume (edema) and the percentage inhibition of edema for each group compared to the control group.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of a protein tyrosine phosphatase, such as PTP1B.

Methodology:

  • Reagents: Prepare a reaction buffer, a solution of the purified PTP enzyme, and a solution of a chromogenic or fluorogenic substrate (e.g., p-nitrophenyl phosphate - pNPP).

  • Assay Setup: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the PTP enzyme.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined time.

  • Measurement: Stop the reaction and measure the absorbance or fluorescence of the product formed.

  • Calculation of Inhibition and IC₅₀: Calculate the percentage of PTP inhibition for each concentration of the test compound and determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and Oleanolic acid. Oleanolic acid stands as a well-characterized natural product with a multitude of demonstrated biological activities and established mechanisms of action, making it a strong candidate for further preclinical and clinical development.

This compound, while far less studied, shows promise in specific areas such as nematicidal, antibacterial, and anti-inflammatory applications, with a particularly noteworthy potent inhibitory effect on protein tyrosine phosphatases. The significant disparity in the volume of research underscores a clear opportunity for further investigation into the pharmacological potential of this compound. Future studies should focus on elucidating its broader bioactivity profile, determining its mechanisms of action, and generating robust quantitative data to allow for a more direct and comprehensive comparison with established compounds like Oleanolic acid. The detailed experimental protocols provided herein offer a starting point for such future research endeavors.

References

Validating the Mechanism of Action of Camaric Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Camaric acid, a triterpenoid isolated from the plant Lantana camara, has demonstrated potential as a bioactive compound, with initial studies highlighting its antibacterial and leishmanicidal properties.[1][2] While its anti-inflammatory and anticancer activities are areas of growing interest, the precise molecular mechanisms underlying these effects remain to be fully elucidated. This guide provides a comparative framework for validating the hypothesized mechanism of action of this compound, focusing on its potential modulation of the NF-κB and STAT3 signaling pathways, which are critical regulators of inflammation and cancer.[3][4] This document is intended for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of novel natural products.

Hypothesized Mechanism of Action of this compound

Based on the known anti-inflammatory and potential anticancer activities of similar natural products, it is hypothesized that this compound may exert its effects through the inhibition of key pro-inflammatory and pro-survival signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways. Dysregulation of these pathways is a hallmark of many chronic inflammatory diseases and cancers.[3][5]

Comparative Analysis of Pathway Inhibitors

To validate the mechanism of this compound, its activity can be compared with well-characterized inhibitors of the NF-κB and STAT3 pathways. The following table summarizes key data points for comparison.

CompoundTarget PathwayMolecular TargetIC50 / EC50Cell-Based AssayReference
This compound (Hypothetical) NF-κB / STAT3IKK, IκBα, STAT3To be determinedLPS-stimulated macrophages, Cancer cell lines (e.g., HeLa, MCF-7)N/A
Bortezomib NF-κB26S Proteasome~7 nMInhibition of NF-κB-dependent reporter gene expression[6]
JSH-23 NF-κBNF-κB p657.1 µMInhibition of nuclear translocation of p65 in RAW 264.7 cells[7][8]
Stattic STAT3STAT3 SH2 domain5.1 µMInhibition of STAT3 phosphorylation and dimerization[9]
WP1066 STAT3JAK2/STAT3~2-5 µMInhibition of STAT3-mediated transcription in various cancer cell lines[9]

Experimental Protocols for Mechanism Validation

To investigate the effect of this compound on the NF-κB and STAT3 signaling pathways, a series of in vitro experiments are proposed.

NF-κB Inhibition Assays
  • Cell Culture and Treatment: Human or murine macrophage cell lines (e.g., RAW 264.7) or cancer cell lines with constitutively active NF-κB (e.g., HeLa) will be cultured under standard conditions. Cells will be pre-treated with varying concentrations of this compound for a specified time, followed by stimulation with an NF-κB activator such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Western Blot Analysis for IκBα Phosphorylation and Degradation: Following treatment, cell lysates will be collected and subjected to SDS-PAGE and Western blotting. Antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα will be used to determine if this compound inhibits the phosphorylation and subsequent degradation of this key inhibitory protein.

  • Immunofluorescence for p65 Nuclear Translocation: Cells grown on coverslips will be treated as described above. After fixation and permeabilization, cells will be stained with an antibody against the p65 subunit of NF-κB. Fluorescence microscopy will be used to visualize the cellular localization of p65. A reduction in nuclear p65 in this compound-treated cells would indicate inhibition of NF-κB activation.

  • Luciferase Reporter Assay: Cells will be transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Following treatment and stimulation, luciferase activity will be measured to quantify the effect of this compound on NF-κB transcriptional activity.

STAT3 Inhibition Assays
  • Cell Culture and Treatment: Cancer cell lines with high levels of constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) will be used. Cells will be treated with a range of this compound concentrations.

  • Western Blot Analysis for STAT3 Phosphorylation: Cell lysates will be analyzed by Western blotting using antibodies that specifically detect phosphorylated STAT3 (at tyrosine 705) and total STAT3. A decrease in the ratio of phosphorylated STAT3 to total STAT3 would suggest an inhibitory effect.

  • Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts from treated cells will be incubated with a radiolabeled DNA probe containing a STAT3 binding site. The protein-DNA complexes will be resolved on a non-denaturing polyacrylamide gel. A reduction in the shifted band in the presence of this compound would indicate decreased STAT3 DNA binding activity.

  • Quantitative Real-Time PCR (qRT-PCR): RNA will be extracted from treated cells and reverse-transcribed to cDNA. qRT-PCR will be performed to measure the expression levels of known STAT3 target genes, such as Bcl-xL, Cyclin D1, and Survivin. A downregulation of these genes would confirm the inhibition of STAT3 signaling.

Visualizing the Validation Workflow and Signaling Pathways

To further clarify the proposed experimental approach and the targeted signaling pathways, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_nfkb NF-κB Pathway Analysis cluster_stat3 STAT3 Pathway Analysis cluster_data Data Analysis & Conclusion start Select Cell Line (e.g., RAW 264.7, MDA-MB-231) treat Treat with this compound (Dose-Response) start->treat stimulate Stimulate with Activator (e.g., LPS, IL-6) treat->stimulate wb_ikb Western Blot (p-IκBα, IκBα) stimulate->wb_ikb if_p65 Immunofluorescence (p65 Translocation) stimulate->if_p65 luc_nfkb Luciferase Assay (NF-κB Activity) stimulate->luc_nfkb wb_stat3 Western Blot (p-STAT3, STAT3) stimulate->wb_stat3 emsa EMSA (STAT3 DNA Binding) stimulate->emsa qpcr qRT-PCR (Target Gene Expression) stimulate->qpcr analyze Analyze Quantitative Data wb_ikb->analyze if_p65->analyze luc_nfkb->analyze wb_stat3->analyze emsa->analyze qpcr->analyze conclude Validate Mechanism of Action analyze->conclude

Caption: Experimental workflow for validating this compound's effect on NF-κB and STAT3 pathways.

signaling_pathways cluster_nfkb NF-κB Signaling Pathway cluster_stat3 STAT3 Signaling Pathway LPS LPS/TNF-α IKK IKK Activation LPS->IKK IκBα IκBα Phosphorylation & Degradation IKK->IκBα p65_p50 NF-κB (p65/p50) Nuclear Translocation IκBα->p65_p50 Gene Pro-inflammatory Gene Expression p65_p50->Gene Camaric_Acid_NFkB This compound (Hypothesized Inhibition) Camaric_Acid_NFkB->IKK Cytokine Cytokine (e.g., IL-6) JAK JAK Activation Cytokine->JAK STAT3_p STAT3 Phosphorylation & Dimerization JAK->STAT3_p STAT3_nuc STAT3 Nuclear Translocation STAT3_p->STAT3_nuc Gene_STAT3 Pro-survival/Proliferation Gene Expression STAT3_nuc->Gene_STAT3 Camaric_Acid_STAT3 This compound (Hypothesized Inhibition) Camaric_Acid_STAT3->JAK Camaric_Acid_STAT3->STAT3_p

Caption: Hypothesized inhibition of NF-κB and STAT3 signaling pathways by this compound.

By following the outlined experimental protocols and comparing the resulting data with that of known inhibitors, researchers can effectively validate the mechanism of action of this compound. This comparative approach will provide a robust understanding of its therapeutic potential and guide future drug development efforts.

References

Efficacy of Camaric Acid: A Comparative Analysis of an Antibacterial Phytochemical

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camaric acid, a triterpenoid natural product isolated from the plant Lantana montevidensis, has demonstrated potential as an antibacterial agent. This guide provides a comparative overview of the efficacy of this compound against various bacterial strains. Due to a notable lack of publicly available research on synthetic analogues of this compound, this document will focus on comparing its activity with other prominent phytochemicals isolated from the Lantana genus, namely Oleanolic acid, Ursolic acid, and Lantanilic acid. This comparative analysis aims to contextualize the antibacterial potency of this compound within its natural phytochemical environment and provide a foundation for future research and development.

Comparative Antibacterial Efficacy

The antibacterial efficacy of this compound and other major terpenoids from Lantana species is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundGram-Positive BacteriaGram-Negative Bacteria
This compound Staphylococcus aureus: MIC data not available, but reported to have activity.Data not available
Oleanolic acid Staphylococcus aureus (including MRSA): MIC 8 - 64 µg/mL[1][2] Bacillus subtilis: MIC 8 µg/mL[2] Enterococcus faecalis: MIC 6.25 - 8 µg/mL[1][2]Pseudomonas aeruginosa: MIC 256 µg/mL[2]
Ursolic acid Staphylococcus aureus: MIC 32 - 64 µg/mL[3][4] Streptococcus pneumoniae: MIC 16 µg/mL[2]Escherichia coli: MIC 64 µg/mL[3] Klebsiella pneumoniae: MIC 64 µg/mL[3]
Lantanilic acid Staphylococcus aureus: Active (clear zone of 1.7 mm at 500 µg/mL)[5] Staphylococcus epidermis: Inactive[5]Escherichia coli: Inactive[5] Pseudomonas aeruginosa: Inactive[5]

Note: Direct comparison of MIC values for this compound is not possible due to the absence of specific quantitative data in the reviewed literature. However, its reported antibacterial activity warrants further investigation to quantify its potency.

Experimental Protocols

The following is a detailed methodology for a typical broth microdilution assay used to determine the Minimum Inhibitory Concentration (MIC) of antibacterial compounds, based on established protocols.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Test compounds (e.g., this compound, Oleanolic acid)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Resazurin solution (viability indicator)

Procedure:

  • Preparation of Test Compounds:

    • Dissolve the test compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in CAMHB to achieve a range of desired concentrations.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar medium.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Microdilution Assay:

    • Add 100 µL of the appropriate dilution of the test compound to the wells of a 96-well plate.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, add a viability indicator like resazurin and incubate for a further 2-4 hours. A color change (e.g., from blue to pink) indicates bacterial growth. The MIC is the lowest concentration where no color change occurs.

Visualizations

Signaling Pathway: Postulated Mechanism of Action

While the precise mechanism of action for this compound is not yet elucidated, many triterpenoids exert their antibacterial effects by disrupting the bacterial cell membrane. The following diagram illustrates a generalized signaling pathway for membrane disruption.

Camaric_Acid This compound Bacterial_Membrane Bacterial Cell Membrane Camaric_Acid->Bacterial_Membrane Interaction Membrane_Disruption Membrane Disruption & Increased Permeability Bacterial_Membrane->Membrane_Disruption Causes Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Leads to Cell_Death Cell Death Ion_Leakage->Cell_Death Results in

Caption: Postulated mechanism of this compound via bacterial membrane disruption.

Experimental Workflow: Isolation and Efficacy Testing

The following diagram outlines the general workflow for the isolation of phytochemicals from Lantana species and the subsequent evaluation of their antibacterial efficacy.

Plant_Material Lantana sp. Plant Material (e.g., roots, leaves) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography) Crude_Extract->Chromatography Isolated_Compounds Isolated Compounds (this compound, etc.) Chromatography->Isolated_Compounds Antibacterial_Assay Antibacterial Efficacy Testing (MIC Determination) Isolated_Compounds->Antibacterial_Assay Data_Analysis Data Analysis and Comparison Antibacterial_Assay->Data_Analysis

Caption: Workflow for phytochemical isolation and antibacterial testing.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.